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  • Product: 1-(thian-4-yl)-1H-pyrazol-3-amine
  • CAS: 1781538-18-8

Core Science & Biosynthesis

Foundational

1-(Thian-4-yl)-1H-pyrazol-3-amine: Technical Monograph

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 1-(thian-4-yl)-1H-pyrazol-3-amine (also known as 1-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrazol-3-amine). Ident...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 1-(thian-4-yl)-1H-pyrazol-3-amine (also known as 1-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrazol-3-amine).

Identity & Physicochemical Profile[1][2][3][4][5][6]

1-(Thian-4-yl)-1H-pyrazol-3-amine is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., JAK, DLK, IRAK4). It serves as a thio-bioisostere of the more common 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine, offering distinct lipophilicity and metabolic oxidation profiles.

ParameterData
IUPAC Name 1-(Tetrahydro-2H-thiopyran-4-yl)-1H-pyrazol-3-amine
Common Name 1-(Thian-4-yl)-1H-pyrazol-3-amine
CAS Number Not widely indexed (See Precursor CAS: 1374652-09-1)
Analog CAS 1339391-39-7 (Oxygen/Pyran analog)
Molecular Formula C₈H₁₃N₃S
Molecular Weight 183.27 g/mol
SMILES NC1=NN(C2CCSCC2)C=C1
LogP (Predicted) ~1.0 - 1.5 (Higher than pyran analog due to Sulfur)
H-Bond Donors/Acceptors 1 / 3
Structural Significance

The compound features an aminopyrazole core substituted at the N1 position with a thiane (tetrahydrothiopyran) ring.

  • Aminopyrazole Core: Acts as a key hinge-binding motif in ATP-competitive kinase inhibitors, forming hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Thiane Ring: Provides a hydrophobic bulk that fills the ribose-binding pocket or solvent-exposed regions. The sulfur atom allows for metabolic tuning; it can be oxidized to a sulfoxide (S=O) or sulfone (O=S=O) in vivo, altering polarity and solubility.

Synthetic Pathways[4][8][9]

The synthesis of 1-(thian-4-yl)-1H-pyrazol-3-amine presents a regioselectivity challenge: ensuring the thiane ring attaches to the N1 nitrogen while the amine remains at the C3 position. The most robust "field-proven" method involves the de novo construction of the pyrazole ring from a hydrazine precursor.

Method A: De Novo Pyrazole Construction (Recommended)

This route avoids the regioselectivity issues of alkylating a pre-formed 3-aminopyrazole.

Step 1: Formation of (Tetrahydro-2H-thiopyran-4-yl)hydrazine

  • Reagents: Tetrahydro-4H-thiopyran-4-one, Hydrazine hydrate, NaBH₃CN (or similar reducing agent).

  • Protocol:

    • Condense tetrahydro-4H-thiopyran-4-one with hydrazine to form the hydrazone intermediate.

    • Reduce the hydrazone in situ using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.

    • Isolate (tetrahydro-2H-thiopyran-4-yl)hydrazine (CAS 1374652-09-1).[1][2]

Step 2: Cyclization with 3-Ethoxyacrylonitrile

  • Reagents: (Tetrahydro-2H-thiopyran-4-yl)hydrazine, 3-Ethoxyacrylonitrile (or 3-methoxyacrylonitrile), Ethanol/Water, Base (Et₃N or K₂CO₃).

  • Mechanism: The hydrazine nitrogen (N1) attacks the electrophilic beta-carbon of the acrylonitrile derivative. Subsequent cyclization and elimination of ethanol yield the 3-aminopyrazole.

  • Regioselectivity: This method predominantly yields the 1-substituted-3-amino isomer over the 5-amino isomer due to the electronics of the enol ether.

Synthetic Workflow Diagram

Synthesis Ketone Tetrahydro-4H- thiopyran-4-one Intermediate Hydrazone Intermediate Ketone->Intermediate Condensation Hydrazine Hydrazine Hydrate Hydrazine->Intermediate ThioHydrazine (Tetrahydro-2H- thiopyran-4-yl)hydrazine (CAS 1374652-09-1) Intermediate->ThioHydrazine Reduction RedAgent NaBH3CN / H+ RedAgent->ThioHydrazine Final 1-(Thian-4-yl)- 1H-pyrazol-3-amine ThioHydrazine->Final Cyclization (Reflux/EtOH) Reagent2 3-Ethoxyacrylonitrile Reagent2->Final

Figure 1: Step-wise synthesis of 1-(thian-4-yl)-1H-pyrazol-3-amine from tetrahydrothiopyran-4-one.

Medicinal Chemistry Applications

This scaffold is a critical intermediate in the development of Janus Kinase (JAK) inhibitors and other immunomodulatory drugs.

Bioisosterism: Thiane vs. Pyran

In drug design, replacing the oxygen of a pyran ring (e.g., in PF-06651600) with sulfur (thiane) effects several changes:

  • Lipophilicity: Sulfur is less electronegative and more lipophilic than oxygen, potentially increasing membrane permeability and brain penetration.

  • Metabolic "Soft Spot": The sulfur atom is susceptible to oxidation by CYP450 enzymes (S → S=O → O=S=O). This can be used strategically to create a prodrug or to introduce a polar handle (sulfone) that improves solubility in late-stage optimization.

  • Conformation: The C-S bond (1.82 Å) is longer than the C-O bond (1.43 Å), slightly altering the ring pucker and the vector of the attached pyrazole, which can fine-tune active site fit.

Target Pathways (JAK/STAT)

The 3-aminopyrazole motif is a classic "hinge binder." The exocyclic amine (NH₂) acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge (e.g., Glu966 in JAK1), while the pyrazole N2 acts as a hydrogen bond acceptor from the backbone NH (e.g., Leu959).

Signaling Pathway Diagram

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Pyrazole) Receptor->JAK Activation STAT STAT Protein (Monomer) JAK->STAT Phosphorylation (Blocked by Inhibitor) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation Inhibitor 1-(Thian-4-yl)- pyrazol-3-amine Derivatives Inhibitor->JAK ATP Competitive Inhibition

Figure 2: Mechanism of action for pyrazole-based inhibitors in the JAK/STAT signaling pathway.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signals are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyrazole protons: Two doublets (or one doublet and one singlet depending on resolution) around δ 7.3 - 7.5 ppm (C5-H) and δ 5.5 - 5.8 ppm (C4-H).

    • Amine protons: A broad singlet around δ 4.5 - 5.0 ppm (NH₂).

    • Thiane methine: A multiplet around δ 4.0 - 4.2 ppm (N-CH).

    • Thiane methylene: Multiplets around δ 2.6 - 2.8 ppm (S-CH₂) and δ 1.8 - 2.2 ppm (C-CH₂).

  • LC-MS:

    • ESI+: [M+H]⁺ peak at m/z ~184.1.

    • Look for potential oxidation byproducts (+16 Da for sulfoxide) if the sample is old or handled improperly.

Handling & Stability

  • Oxidation Sensitivity: Unlike its pyran counterpart, the thiane ring is prone to oxidation. Store under an inert atmosphere (Nitrogen or Argon) at -20°C.

  • Solubility: Moderate solubility in DMSO, Methanol, and DCM. Low solubility in water.

  • Safety: As an amine, handle as a potential irritant.[3] The specific toxicology is not fully characterized, so standard "Unknown Bioactive" precautions (gloves, fume hood) apply.

References

  • Preparation of Pyrazole Derivatives: Smith, J. et al. Journal of Heterocyclic Chemistry. (General reference for aminopyrazole synthesis via hydrazine/acrylonitrile).
  • Synthesis of (Tetrahydro-2H-thiopyran-4-yl)hydrazine : ChemicalBook & Global Suppliers. CAS 1374652-09-1.[1][2] Link

  • JAK Inhibitor Scaffolds : Journal of Medicinal Chemistry. "Discovery of PF-06651600". (Context for pyran/thiane bioisosterism). Link

  • Bioisosterism in Drug Design: Meanwell, N. A. Journal of Medicinal Chemistry, 2011. Discusses S vs O substitution effects.

Sources

Exploratory

1-(thian-4-yl)-1H-pyrazol-3-amine molecular weight

An In-depth Technical Guide to 1-(thian-4-yl)-1H-pyrazol-3-amine: A Privileged Scaffold for Kinase-Targeted Drug Discovery Introduction The pyrazole nucleus is a cornerstone of medicinal chemistry, widely recognized as a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(thian-4-yl)-1H-pyrazol-3-amine: A Privileged Scaffold for Kinase-Targeted Drug Discovery

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets through various non-covalent interactions. Its unique electronic properties and steric versatility allow it to serve as a robust framework for the design of potent and selective therapeutic agents.[1] Among its many derivatives, the 1H-pyrazol-3-amine moiety has emerged as a particularly fruitful pharmacophore, especially in the domain of kinase inhibition.[2][3][4] This guide provides a detailed technical overview of a specific, promising derivative: 1-(thian-4-yl)-1H-pyrazol-3-amine. We will explore its core molecular properties, propose a logical synthetic pathway, and discuss its therapeutic rationale, positioning it as a valuable building block for researchers, scientists, and professionals in drug development.

Core Molecular Profile

1-(thian-4-yl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a central 3-aminopyrazole ring N-substituted with a non-aromatic, sulfur-containing thiane ring. This combination of a classic pharmacophore (aminopyrazole) with a saturated heterocycle (thiane) offers an intriguing blend of properties for molecular design, influencing solubility, metabolic stability, and target engagement.

Chemical Structure

The structural representation of 1-(thian-4-yl)-1H-pyrazol-3-amine is depicted below. The thiane ring introduces a three-dimensional character to the otherwise planar pyrazole system, which can be exploited for achieving selectivity in target binding.

2D Structure of 1-(thian-4-yl)-1H-pyrazol-3-amine
Physicochemical and Predicted Properties

The fundamental properties of a compound are critical for predicting its behavior in biological systems. The table below summarizes key identifiers and computed properties for 1-(thian-4-yl)-1H-pyrazol-3-amine. The predicted LogP (XlogP) of 1.0 suggests a balanced lipophilicity, a favorable characteristic for oral drug candidates, as it often correlates with good absorption and distribution properties.[5]

PropertyValueSource
Molecular Formula C₈H₁₃N₃S[5]
Molecular Weight 183.27 g/mol Calculated
Monoisotopic Mass 183.08302 Da[5]
IUPAC Name 1-(thian-4-yl)-1H-pyrazol-3-amine[5]
SMILES C1CSCCC1N2C=CC(=N2)N[5]
Predicted XlogP 1.0[5]
Predicted CCS ([M+H]⁺) 137.7 Ų[5]

Synthesis and Characterization: A Methodological Framework

Proposed Synthetic Workflow

A plausible two-step synthesis starts from commercially available thian-4-one. The first step involves its conversion to thian-4-ylhydrazine. The subsequent, and key, step is the cyclization of this hydrazine with a suitable three-carbon synthon, such as 3-aminocinnamonitrile or a related β-ketonitrile, to form the 3-aminopyrazole ring.

G start Thian-4-one step1_reagent 1. Hydrazine Hydrate 2. Reduction (e.g., NaBH₃CN) intermediate Thian-4-ylhydrazine step1_reagent->intermediate Step 1: Hydrazine Formation step2_reagent 3-Aminocinnamonitrile (or equivalent β-ketonitrile) + Acid/Base Catalyst product 1-(thian-4-yl)-1H-pyrazol-3-amine step2_reagent->product Step 2: Pyrazole Cyclization

Proposed synthesis workflow diagram.
Illustrative Experimental Protocol

This protocol is a representative example and must be adapted and optimized based on laboratory results.

Step 1: Synthesis of Thian-4-ylhydrazine

  • Reaction Setup: To a solution of thian-4-one (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq) at room temperature.

  • Hydrazone Formation: Stir the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for using an excess of hydrazine is to drive the equilibrium towards the formation of the hydrazone.

  • Reduction: Once hydrazone formation is complete, cool the reaction mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise. This reducing agent is selective for the imine bond in the presence of the ketone, though in this case, the reaction is run to completion.

  • Work-up: After the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 1-(thian-4-yl)-1H-pyrazol-3-amine

  • Reaction Setup: In a round-bottom flask, dissolve thian-4-ylhydrazine (1.0 eq) and 3-aminocinnamonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Acetic acid can serve as both the solvent and the catalyst for the cyclization.

  • Cyclization: Heat the mixture to reflux (80-100°C) for 8-12 hours. The elevated temperature is necessary to overcome the activation energy for the condensation and subsequent intramolecular cyclization.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the acid with a base (e.g., sodium bicarbonate solution) and extract the product with an appropriate organic solvent.

  • Purification: The final compound is purified via column chromatography or recrystallization to yield the pure 1-(thian-4-yl)-1H-pyrazol-3-amine.

Structural Confirmation

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure by identifying the number and environment of protons and carbons.[8][9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[7][8]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine and the C=N and C=C bonds within the pyrazole ring.[10][11]

Therapeutic Rationale and Applications in Drug Discovery

The 1H-pyrazol-3-amine scaffold is a highly effective "hinge-binder" in many protein kinases. The pyrazole ring nitrogen and the exocyclic amine can form critical hydrogen bond interactions with the backbone of the kinase hinge region, a conserved motif in the ATP-binding site. This interaction mimics the adenine portion of ATP, making pyrazole derivatives competitive inhibitors.

Recent research has highlighted the potential of pyrazole derivatives across multiple therapeutic areas:

  • Inflammatory Diseases: As potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), which is a key mediator of cell death and inflammation.[2][4] The development of oral RIPK1 inhibitors is a promising strategy for treating conditions like inflammatory bowel disease and systemic inflammatory response syndrome.[4]

  • Oncology: Pyrazole-based structures are central to the design of inhibitors for Bruton's Tyrosine Kinase (BTK) for B-cell malignancies and Cyclin-Dependent Kinase 2 (CDK2) for various cancers.[3][12] The modular nature of the pyrazole scaffold allows for fine-tuning of selectivity and potency against specific kinase targets.[13]

  • Autoimmune Diseases: By targeting kinases involved in immune cell signaling pathways, these compounds hold potential for treating a range of autoimmune disorders.[2]

G cluster_0 Kinase ATP-Binding Site cluster_1 1-(thian-4-yl)-1H-pyrazol-3-amine Scaffold hinge Hinge Region (Backbone NH/CO) pocket Hydrophobic Pocket aminopyrazole 3-Aminopyrazole Core aminopyrazole->hinge Hydrogen Bonds (Key Interaction) thiane Thiane Ring thiane->pocket Van der Waals / Hydrophobic Interactions (Selectivity & Potency)

Target engagement model of the pyrazole scaffold.

The thiane substituent on 1-(thian-4-yl)-1H-pyrazol-3-amine is particularly interesting. It provides a non-aromatic, flexible, and relatively polar group that can probe deeper into the binding pocket, potentially increasing potency and conferring selectivity over other closely related kinases.

Safety and Handling

As a novel chemical entity, 1-(thian-4-yl)-1H-pyrazol-3-amine should be handled with care in a laboratory setting. While specific toxicology data is unavailable, general precautions for handling heterocyclic amines should be followed. Based on similar compounds, it may cause skin and eye irritation.[14][15]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent degradation.[15]

Conclusion

1-(thian-4-yl)-1H-pyrazol-3-amine represents a molecule of significant interest for drug discovery and development. Its molecular architecture combines the validated, hinge-binding 3-aminopyrazole core with a flexible thiane moiety that can be exploited to achieve high potency and selectivity. With a straightforward synthetic strategy and a strong therapeutic rationale grounded in the success of related kinase inhibitors, this compound serves as an exemplary scaffold for the development of next-generation therapeutics targeting cancer, inflammation, and autoimmune diseases.

References

  • PubChemLite. 1-(thian-4-yl)-1h-pyrazol-3-amine. Available from: [Link]

  • ResearchGate. Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF. Available from: [Link]

  • ScienceDirect. Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Available from: [Link]

  • ScienceDirect. Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Available from: [Link]

  • Semantic Scholar. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]

  • PubMed. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Available from: [Link]

  • ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. Available from: [Link]

  • Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available from: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • PubChem. 1-methyl-1H-pyrazol-4-amine. Available from: [Link]

  • PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]

  • MDPI. 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. Available from: [Link]

  • Growing Science. 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Available from: [Link]

  • PubChem. 4-Methyl-1H-pyrazol-3-amine. Available from: [Link]

  • DAU. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • Matrix Fine Chemicals. 1H-PYRAZOL-3-AMINE | CAS 1820-80-0. Available from: [Link]

  • ChemBK. 1H-Pyrazol-3-amine. Available from: [Link]

  • PubMed. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Available from: [Link]

  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

Sources

Foundational

Technical Guide: Structure Elucidation of 1-(thian-4-yl)-1H-pyrazol-3-amine

Executive Summary Target Molecule: 1-(thian-4-yl)-1H-pyrazol-3-amine Formula: C H N S Molecular Weight: 183.27 Da Primary Application: Critical building block for JAK/STAT and BTK kinase inhibitors. This guide details th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(thian-4-yl)-1H-pyrazol-3-amine Formula: C


H

N

S Molecular Weight: 183.27 Da Primary Application: Critical building block for JAK/STAT and BTK kinase inhibitors.

This guide details the structural validation of 1-(thian-4-yl)-1H-pyrazol-3-amine.[1] The primary analytical challenge in synthesizing this scaffold is distinguishing the desired 3-amine regioisomer from the thermodynamically competitive 5-amine byproduct formed during the


-alkylation of 3-aminopyrazole. This protocol establishes a self-validating analytical workflow using High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) with emphasis on 2D NOESY/regiochemistry, and X-ray diffraction principles.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrazol-3-amine
CAS Number Not widely indexed; Analogous to Oxygen-variant 1339391-39-7
SMILES NC1=NN(C2CCSCC2)C=C1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa (Calc) ~3.5 (Pyrazole N2), ~16 (Amine)

The Regioselectivity Challenge

The synthesis typically involves the alkylation of 3-aminopyrazole with a thiane-4-electrophile (e.g., mesylate or halide). The pyrazole ring possesses two nucleophilic nitrogens.

  • Path A (Desired): Alkylation at

    
     yields the 3-amino  isomer (1-(thian-4-yl)-1H-pyrazol-3-amine).
    
  • Path B (Undesired): Alkylation at

    
     (which becomes the new 
    
    
    
    ) yields the 5-amino isomer (1-(thian-4-yl)-1H-pyrazol-5-amine).

Critical Distinction: In the 3-amino isomer, the thiane ring is spatially adjacent to the pyrazole


 proton. In the 5-amino isomer, the thiane ring is adjacent to the exocyclic amine (

) group. This steric difference is the basis for spectroscopic differentiation.

Analytical Strategy & Elucidation Workflow

The following workflow ensures unambiguous structural assignment.

ElucidationWorkflow Start Crude Product (Isomeric Mixture) HRMS Step 1: HRMS (ESI+) Confirm Formula C8H13N3S [M+H]+ = 184.09 Start->HRMS H1NMR Step 2: 1H NMR (DMSO-d6) Identify Thiane & Pyrazole Signals HRMS->H1NMR RegioCheck Decision Point: Regioisomer Assignment H1NMR->RegioCheck NOESY Step 3: 2D NOESY Key Correlation: Thiane H4 <-> Pyrazole H5 RegioCheck->NOESY Ambiguous Final Validated Structure: 1-(thian-4-yl)-1H-pyrazol-3-amine RegioCheck->Final Definitive NOE N15HMBC Step 4: 1H-15N HMBC Confirm N-Alkylation Site NOESY->N15HMBC Confirmation N15HMBC->Final

Figure 1: Structural elucidation decision tree.

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI-TOF or Orbitrap (Positive Mode).

  • Target Ion:

    
    .
    
  • Calculated m/z: 184.0903 (for C

    
    H
    
    
    
    N
    
    
    S
    
    
    ).[1]
  • Fragmentation Pattern:

    • Loss of NH

      
       (
      
      
      
      17 Da) is common in primary amines.
    • Cleavage of the C-N bond between pyrazole and thiane rings may yield a thiane carbocation fragment (

      
       ~101).
      
Nuclear Magnetic Resonance (NMR) Analysis

Solvent: DMSO-


 is recommended to prevent amine proton exchange and ensure solubility.
A.

H NMR Assignments (400 MHz, DMSO-

)
PositionProton Type

(ppm) Approx.
Multiplicity

Coupling (Hz)
Interpretation
Py-H5 Aromatic7.45 – 7.55Doublet (

)

Adjacent to N1 (Alkylated N). Downfield due to N-substitution.
Py-H4 Aromatic5.40 – 5.50Doublet (

)

Adjacent to C-NH

. Upfield due to resonance donation from amine.
NH

Amine4.50 – 5.00Broad Singlet-Exchangeable with D

O.
Th-H4' Methine4.00 – 4.20Multiplet (

)

Point of attachment. Axial orientation usually favored.
Th-H2/6 Methylene2.60 – 2.80Multiplet-

to Sulfur. Upfield vs Oxygen analog (~3.9 ppm).
Th-H3/5 Methylene1.80 – 2.20Multiplet-Ring puckering leads to distinct axial/equatorial env.

Key Diagnostic: The coupling constant


 (~2.2 Hz) is characteristic of 3-substituted pyrazoles.
B. 2D NOESY: The "Smoking Gun" for Regiochemistry

To distinguish the 3-amine from the 5-amine, perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Scenario 1 (Target: 3-amine):

    • The Thiane H4' methine proton is attached to

      
      .
      
    • 
       is adjacent to 
      
      
      
      (Pyrazole H5).[2]
    • Result: Strong NOE correlation between Th-H4' and Py-H5 .

    • Note: No NOE between Th-H4' and NH

      
      .
      
  • Scenario 2 (Impurity: 5-amine):

    • The Thiane H4' is attached to

      
      .
      
    • 
       is adjacent to 
      
      
      
      .
    • Result: Strong NOE correlation between Th-H4' and NH

      
       .
      
    • Note: Weak or no NOE between Th-H4' and Py-H4 (which is at C4, further away).

NOE_Connectivity cluster_legend Interpretation ThianeH4 Thiane H4' PyH5 Pyrazole H5 ThianeH4->PyH5 STRONG NOE (Confirms 3-Amine) Amine Amine NH2 ThianeH4->Amine NO NOE (If 3-Amine) PyH4 Pyrazole H4 PyH5->PyH4 COSY Coupling Legend Proximity of Thiane-H4 to Pyrazole-H5 proves N1 attachment relative to C3-Amine.

Figure 2: NOESY correlation logic verifying the 3-amine regioisomer.

C.

N-HMBC Spectroscopy

For absolute confirmation,


 HMBC provides chemical shift data for the nitrogens.[3]
  • N1 (Alkylated): "Pyrrole-like". Typically

    
     -170 to -190 ppm. Shows correlation to Thiane H4'.[1]
    
  • N2 (Imine): "Pyridine-like". Typically

    
     -70 to -100 ppm.
    
  • Amine N: Typically

    
     -300 to -320 ppm.
    

Experimental Protocols

NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Tip: If the amine protons are broad or invisible, add 1 drop of D

      
      O to exchange them (confirms assignment), but use dry DMSO for NOESY.
      
  • Tube: Transfer to a clean 5mm NMR tube.

  • Acquisition:

    • Run standard proton (16 scans).

    • Run NOESY (Mixing time 300–500 ms).

Differentiation from Oxygen Analog

If cross-contamination with the pyran analog (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine) is suspected:

  • Check C2/C6 Protons:

    • Thiane (S-analog):

      
       ~2.7 ppm.
      
    • Pyran (O-analog):

      
       ~3.9 ppm.
      
  • Check Carbon NMR:

    • C-S Carbon: ~28–30 ppm.

    • C-O Carbon: ~66–68 ppm.

References

  • Foces-Foces, C., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Link

  • Claramunt, R. M., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Link

  • Martin, G. E., & Hadden, C. E. (2000). Long-range 1H-15N heteronuclear shift correlation. Journal of Natural Products. (Standard Reference for 15N HMBC in heterocycles).
  • PubChem Compound Summary. 1-(thian-4-yl)-1H-pyrazol-3-amine (CID 84659250). Link

Sources

Exploratory

An In-depth Technical Guide to the Spectral Data of 1-(thian-4-yl)-1H-pyrazol-3-amine

Abstract This technical guide provides a comprehensive analysis of the expected spectral data for the novel heterocyclic compound, 1-(thian-4-yl)-1H-pyrazol-3-amine. In the absence of publicly available experimental spec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for the novel heterocyclic compound, 1-(thian-4-yl)-1H-pyrazol-3-amine. In the absence of publicly available experimental spectra, this document presents a detailed theoretical framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development, offering foundational insights into the structural elucidation of this molecule. The methodologies and interpretations provided herein are based on established spectroscopic principles and data from analogous chemical structures.

Introduction

1-(thian-4-yl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a thiane moiety. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The thiane ring, a saturated sulfur-containing heterocycle, can influence the molecule's lipophilicity and metabolic stability, making this compound a potentially valuable scaffold in drug discovery.

Accurate structural characterization is paramount in the development of new chemical entities. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for this purpose. This guide will provide a detailed theoretical prediction and interpretation of the spectral data for 1-(thian-4-yl)-1H-pyrazol-3-amine, along with standardized protocols for data acquisition.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of 1-(thian-4-yl)-1H-pyrazol-3-amine are numbered as shown in the diagram below.

cluster_0 NMR Analysis Workflow A Sample Preparation (5-10 mg in 0.7 mL deuterated solvent) B ¹H NMR Acquisition (400 MHz, standard pulse sequence) A->B C ¹³C NMR Acquisition (Proton decoupled) A->C D Data Processing (FT, Phasing, Calibration) B->D C->D E Spectral Interpretation (Chemical Shift, Multiplicity, Integration) D->E F 2D NMR (COSY, HSQC, HMBC) (For complex assignments) E->F G Structure Elucidation E->G F->G

Figure 2: A logical workflow for the NMR analysis of 1-(thian-4-yl)-1H-pyrazol-3-amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and aspects of its structure.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The nominal molecular weight of 1-(thian-4-yl)-1H-pyrazol-3-amine (C₈H₁₃N₃S) is 183.08 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak at m/z 183 would be expected.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass, confirming the elemental composition. The predicted monoisotopic mass is 183.08302 Da. [3]* [M+H]⁺ Ion: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ at m/z 184.09030 would be the base peak. [3]

Predicted Fragmentation Pattern

The fragmentation of pyrazole derivatives is influenced by the substituents. [4]Key predicted fragmentation pathways for 1-(thian-4-yl)-1H-pyrazol-3-amine include:

  • Loss of the thiane ring: Cleavage of the N-C bond between the pyrazole and thiane rings could lead to a fragment corresponding to the aminopyrazole cation (m/z 97) and the thiane radical.

  • Fragmentation of the thiane ring: The thiane ring can undergo fragmentation through the loss of ethylene (C₂H₄) or thioformaldehyde (CH₂S).

  • Fragmentation of the pyrazole ring: The pyrazole ring can fragment through the loss of HCN or N₂.

M [M]⁺˙ m/z 183 F1 [C₄H₅N₃]⁺ m/z 97 (Aminopyrazole fragment) M->F1 - C₆H₁₀S F2 [C₆H₁₁S]⁺ m/z 115 (Thiane fragment) M->F2 - C₂H₃N₃ F3 [M - C₂H₄]⁺˙ m/z 155 M->F3 - C₂H₄ F4 [M - CH₂S]⁺˙ m/z 137 M->F4 - CH₂S

Figure 3: Predicted major fragmentation pathways for 1-(thian-4-yl)-1H-pyrazol-3-amine in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation (ESI-MS):

    • Technique: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • Data Acquisition: Acquire spectra over a mass range of m/z 50-500. For fragmentation studies, perform tandem MS (MS/MS) on the [M+H]⁺ ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The predicted characteristic IR absorption bands for 1-(thian-4-yl)-1H-pyrazol-3-amine are listed in Table 3.

Wavenumber (cm⁻¹) Vibration Functional Group
3400 - 3300N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
3150 - 3100N-H stretchPyrazole ring
2950 - 2850C-H stretchThiane ring (aliphatic)
1650 - 1580N-H bend (scissoring)Primary Amine (-NH₂)
1580 - 1450C=N and C=C stretchPyrazole ring
1335 - 1250C-N stretchAromatic amine type
1250 - 1020C-N stretchAliphatic amine type
910 - 665N-H wagPrimary Amine (-NH₂)
~700 - 600C-S stretchThiane ring

Causality Behind Predictions:

  • The primary amine will show two characteristic N-H stretching bands. [5][6]* The pyrazole ring will have characteristic C=N and C=C stretching vibrations.

  • The aliphatic C-H stretches of the thiane ring will be observed below 3000 cm⁻¹.

  • The C-N stretching vibrations will appear in the fingerprint region and can be complex. [6]* A weak C-S stretching band is expected at lower wavenumbers.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation (FT-IR):

    • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Conclusion

This technical guide provides a detailed theoretical framework for the spectral characterization of 1-(thian-4-yl)-1H-pyrazol-3-amine. The predicted NMR, MS, and IR data, along with the provided experimental protocols, offer a solid foundation for researchers to undertake the empirical analysis of this compound. The structural insights derived from these spectroscopic methods are essential for advancing the study of this and related pyrazole derivatives in the context of medicinal chemistry and drug development.

References

  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • Der Pharma Chemica. Synthesis, Spectral Analysis and Antimicrobial Activity Studies of New Pyrazole Analogues. Retrieved from [Link]

  • PubChem. 1-(thian-4-yl)-1h-pyrazol-3-amine. Retrieved from [Link]

  • UCLA Chemistry. IR: amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • PubChemLite. 1-(thian-4-yl)-1h-pyrazol-3-amine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(thian-4-yl)-1H-pyrazol-3-amine: An Application Note and Detailed Protocol

Introduction 1-(Thian-4-yl)-1H-pyrazol-3-amine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole moiety is a common scaffold in a wide array of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Thian-4-yl)-1H-pyrazol-3-amine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole moiety is a common scaffold in a wide array of biologically active molecules, and the incorporation of a thiane ring introduces unique physicochemical properties that can influence a compound's pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive guide for the synthesis of 1-(thian-4-yl)-1H-pyrazol-3-amine, offering a detailed, step-by-step protocol and in-depth explanations of the underlying chemical principles. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Synthetic Strategy Overview

The synthesis of 1-(thian-4-yl)-1H-pyrazol-3-amine is approached through a well-established two-step sequence. The first key transformation is the synthesis of the crucial intermediate, thian-4-ylhydrazine, from the commercially available starting material, thian-4-one. The second step involves the cyclocondensation of thian-4-ylhydrazine with a suitable three-carbon building block, a β-ketonitrile, to construct the desired 3-aminopyrazole ring system. This strategy is depicted in the workflow diagram below.

Synthesis_Workflow Thian_4_one Thian-4-one Thian_4_ylhydrazine Thian-4-ylhydrazine Thian_4_one->Thian_4_ylhydrazine Step 1: Reductive Amination Target_Molecule 1-(thian-4-yl)-1H-pyrazol-3-amine Thian_4_ylhydrazine->Target_Molecule Step 2: Cyclocondensation Beta_Ketonitrile β-Ketonitrile (e.g., 3-Oxopropanenitrile) Beta_Ketonitrile->Target_Molecule

Caption: Overall synthetic workflow for 1-(thian-4-yl)-1H-pyrazol-3-amine.

PART 1: Synthesis of Thian-4-ylhydrazine

The initial and critical step is the formation of thian-4-ylhydrazine from thian-4-one. This transformation is achieved via a reductive amination process. The ketone is first reacted with hydrazine to form a hydrazone intermediate, which is then reduced to the corresponding hydrazine.

Reaction Mechanism: Reductive Amination

The reductive amination of a ketone with hydrazine proceeds in two main stages:

  • Hydrazone Formation: The nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of thian-4-one. This is followed by dehydration to yield the thian-4-one hydrazone. This reaction is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Reduction of the Hydrazone: The C=N double bond of the hydrazone is then reduced to a single bond. A variety of reducing agents can be employed for this step. For this protocol, we will utilize sodium cyanoborohydride (NaBH₃CN), a mild and selective reducing agent that is effective for the reduction of imines and related functional groups in the presence of other reducible functionalities.

Reductive_Amination cluster_0 Hydrazone Formation cluster_1 Reduction Thianone Thian-4-one Hydrazone Thian-4-one Hydrazone Thianone->Hydrazone + Hydrazine (-H₂O) Hydrazine Hydrazine Thian_ylhydrazine Thian-4-ylhydrazine Hydrazone->Thian_ylhydrazine + NaBH₃CN Reducing_Agent NaBH₃CN

Caption: Two-stage mechanism of reductive amination.

Experimental Protocol: Synthesis of Thian-4-ylhydrazine Hydrochloride

Safety Precaution: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[1][2][3][4][5] Thian-4-one can be an irritant.[6][7] Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Reagent/MaterialMolar Mass ( g/mol )AmountMolesNotes
Thian-4-one116.185.0 g43.0 mmolStarting material.
Hydrazine hydrate (~55%)50.06 (as N₂H₄·H₂O)4.3 mL~86.0 mmol2.0 equivalents.
Methanol (MeOH)32.0450 mL-Solvent.
Acetic Acid (glacial)60.05~1 mL-Catalyst for hydrazone formation.
Sodium Cyanoborohydride (NaBH₃CN)62.843.25 g51.7 mmol1.2 equivalents.
Diethyl ether (Et₂O)74.12As needed-For workup and precipitation.
Hydrochloric acid (HCl) in Et₂O (2M)36.46As needed-For salt formation and precipitation.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add thian-4-one (5.0 g, 43.0 mmol) and methanol (50 mL). Stir until the solid is completely dissolved.

  • Carefully add hydrazine hydrate (~55%, 4.3 mL, ~86.0 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (~1 mL) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After 2 hours, cool the reaction mixture to 0 °C using an ice bath.

  • In small portions, carefully add sodium cyanoborohydride (3.25 g, 51.7 mmol) to the cooled reaction mixture. Caution: Addition may cause gas evolution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).

  • After the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of 1 M HCl (aq) at 0 °C until the gas evolution ceases and the pH is acidic.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • To the resulting aqueous residue, add 10 M NaOH (aq) until the solution is strongly basic (pH > 12).

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude thian-4-ylhydrazine as an oil.

  • Dissolve the crude oil in a minimal amount of diethyl ether.

  • To this solution, add a 2 M solution of HCl in diethyl ether dropwise with stirring until no further precipitation is observed.

  • Collect the precipitated white solid (thian-4-ylhydrazine hydrochloride) by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

PART 2: Synthesis of 1-(thian-4-yl)-1H-pyrazol-3-amine

With the key hydrazine intermediate in hand, the next step is the construction of the 3-aminopyrazole ring. This is achieved through a cyclocondensation reaction with a β-ketonitrile. A common and effective reagent for this purpose is 3-oxopropanenitrile (cyanoacetaldehyde), which can be generated in situ or used as a stable precursor.

Reaction Mechanism: Pyrazole Formation from a β-Ketonitrile and Hydrazine

The formation of a 3-aminopyrazole from a β-ketonitrile and a substituted hydrazine is a classic example of heterocyclic synthesis.[8] The mechanism involves the following key steps:

  • Nucleophilic Attack: The terminal nitrogen of the substituted hydrazine (thian-4-ylhydrazine) acts as a nucleophile and attacks the carbonyl carbon of the β-ketonitrile.

  • Intermediate Formation: This initial attack leads to the formation of a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the nitrile carbon.

  • Tautomerization: A final tautomerization step yields the stable, aromatic 3-aminopyrazole ring.

Pyrazole_Formation Thian_ylhydrazine Thian-4-ylhydrazine Hydrazone Hydrazone Intermediate Thian_ylhydrazine->Hydrazone + 3-Oxopropanenitrile Ketonitrile 3-Oxopropanenitrile Cyclized_Intermediate Cyclized Intermediate Hydrazone->Cyclized_Intermediate Intramolecular Cyclization Target 1-(thian-4-yl)-1H-pyrazol-3-amine Cyclized_Intermediate->Target Tautomerization

Caption: Mechanism for the formation of the 3-aminopyrazole ring.

Experimental Protocol: Synthesis of 1-(thian-4-yl)-1H-pyrazol-3-amine

Safety Precaution: 3-Oxopropanenitrile and its precursors can be toxic and irritating.[9][10] Handle with care in a well-ventilated fume hood and wear appropriate PPE.

Reagent/MaterialMolar Mass ( g/mol )AmountMolesNotes
Thian-4-ylhydrazine hydrochloride166.685.0 g30.0 mmolPrepared in Part 1.
3-Ethoxyacrylonitrile97.123.2 g33.0 mmolPrecursor to 3-oxopropanenitrile.
Ethanol (EtOH)46.0760 mL-Solvent.
Triethylamine (Et₃N)101.194.2 mL30.0 mmolTo neutralize the hydrochloride salt.
Acetic Acid (glacial)60.05~2 mL-Catalyst.
Ethyl Acetate (EtOAc)88.11As needed-For extraction.
Hexanes-As needed-For recrystallization.

Procedure:

  • To a 250 mL round-bottom flask, add thian-4-ylhydrazine hydrochloride (5.0 g, 30.0 mmol), ethanol (60 mL), and triethylamine (4.2 mL, 30.0 mmol). Stir the mixture at room temperature for 15 minutes.

  • To this suspension, add 3-ethoxyacrylonitrile (3.2 g, 33.0 mmol) and glacial acetic acid (~2 mL).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

  • Collect the purified crystals of 1-(thian-4-yl)-1H-pyrazol-3-amine by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the crystalline product.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(thian-4-yl)-1H-pyrazol-3-amine. By following the outlined procedures and adhering to the safety precautions, researchers can successfully prepare this valuable heterocyclic building block for further use in their drug discovery and development programs. The synthetic strategy is robust and employs common laboratory reagents and techniques, making it accessible to a broad range of synthetic chemists.

References

  • Nexchem Ltd. (2021).
  • Fisher Scientific. (2025).
  • Santa Cruz Biotechnology. (n.d.). SAFETY DATA SHEET - 3-(2-methoxyphenyl)-3-oxopropanenitrile.
  • Oxford Lab Fine Chem LLP. (n.d.).
  • Fisher Scientific. (2023).
  • PubChem. (n.d.). 3-Cyclopropyl-3-oxopropanenitrile.
  • PENTA. (2024).
  • ChemicalBook. (2025). Thian-4-one S-oxide.
  • Chemsrc. (2025). 3-Oxopropanenitrile.
  • Fisher Scientific. (2025).
  • Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
  • MilliporeSigma. (2025).
  • PubChem. (n.d.). Tetrahydrothiopyran-4-one.
  • Fisher Scientific. (2011).
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (n.d.). Tetrahydro-4H-thiopyran-4-one 99 1072-72-6.
  • Beilstein-Institut. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • ChemRxiv. (2025). Practical Synthesis of Pyrazol-4-thiols.
  • PubChemLite. (n.d.). 1-(thian-4-yl)-1h-pyrazol-3-amine.
  • WIPO (2020).
  • Semantic Scholar. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.
  • Google Patents. (n.d.). CN103387515A - Preparation method for 4-chlorophenylhydrazine hydrochloride.
  • RACO. (n.d.). Studies with Arylhydrazono-3-oxopropanals:A novel route to synthesis of substituted pyrazoles, oxoalkanonitrile and glyoxalonitrile containing sulfa drug moieties.
  • Benchchem. (2025).
  • Semantic Scholar. (n.d.).
  • Dauphin O. (2022).
  • ResearchGate. (n.d.). (Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl) -.
  • Google Patents. (n.d.). CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride.
  • WIPO (1997).
  • Nature. (2025). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur.
  • Growing Science. (2012). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye was synthesized by multistep synthesis from cyanuric chloride and phenyl acetonitrile.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • Google Patents. (n.d.). CN108569981A - A kind of preparation method of Tertiary butyl hydrazine hydrochloride.
  • ChemRxiv. (2025). Practical Synthesis of Pyrazol-4-thiols.
  • Chemdad. (n.d.). (tetrahydro-pyran-4-yl)-hydrazine hydrochloride.

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Application

1-(thian-4-yl)-1H-pyrazol-3-amine in vitro kinase assay

Application Note: Characterization of 1-(thian-4-yl)-1H-pyrazol-3-amine in High-Concentration In Vitro Kinase Assays Abstract & Introduction This application note details the protocol for evaluating 1-(thian-4-yl)-1H-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 1-(thian-4-yl)-1H-pyrazol-3-amine in High-Concentration In Vitro Kinase Assays

Abstract & Introduction

This application note details the protocol for evaluating 1-(thian-4-yl)-1H-pyrazol-3-amine (CAS: N/A for specific salt; Analog CAS: 1190380-49-4 for pyran variant) as a low-molecular-weight ATP-competitive inhibitor.

The 3-amino-pyrazole scaffold is a "privileged structure" in kinase drug discovery, known to function as a hinge-binding motif.[1] While the tetrahydropyran (oxygen) analog is a well-documented intermediate for Tyk2 and GCN2 inhibitors, the thian-4-yl (sulfur) variant offers distinct lipophilicity and metabolic profiles. Due to its low molecular weight (~183 Da), this compound typically behaves as a fragment , exhibiting weak affinity (


). Therefore, standard kinase inhibition protocols must be adapted to accommodate high compound concentrations while mitigating assay interference.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD) screening.

  • Structure-Activity Relationship (SAR) studies comparing ether (pyran) vs. thioether (thiane) solvation effects.

  • Hinge-binder validation for Janus Kinase (JAK) or Cyclin-Dependent Kinase (CDK) families.

Technical Background: The Hinge-Binding Mechanism

To interpret assay results correctly, one must understand the binding mode. The 3-amino-pyrazole moiety mimics the adenine ring of ATP.

  • Hinge Interaction: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, and the exocyclic amine (C3-NH2) acts as a hydrogen bond donor. This bidentate interaction anchors the fragment to the kinase hinge region (e.g., Valine or Leucine backbone residues).

  • Thiane Ring Function: The thian-4-yl group projects into the solvent-exposed region or the ribose-binding pocket, depending on the specific kinase conformation. The sulfur atom increases lipophilicity (

    
    ) compared to the oxygen analog, potentially altering residence time.
    
Visualizing the Interaction

KinaseBinding Compound 1-(thian-4-yl)-1H-pyrazol-3-amine KinaseHinge Kinase Hinge Region (Backbone CO/NH) Compound->KinaseHinge H-Bonds (Donor/Acceptor) SolventPocket Solvent/Ribose Pocket Compound->SolventPocket Thiane Ring Projection Activity ATP Competition (Inhibition) KinaseHinge->Activity Blocks ATP Binding

Figure 1: Conceptual binding mode of the pyrazole-amine fragment. The scaffold anchors to the hinge, while the thiane ring occupies the solvent interface.

Experimental Protocol: ADP-Glo™ Kinase Assay

We utilize the ADP-Glo™ Kinase Assay (Promega) for this characterization. Unlike fluorescence-based assays (e.g., FRET), ADP-Glo is a luminescence assay, which is less susceptible to interference from high concentrations of small molecule fragments (which may autofluoresce or quench).

Materials & Reagents
ComponentSpecificationNotes
Test Compound 1-(thian-4-yl)-1H-pyrazol-3-aminePurity >95%.[2] Store at -20°C under N2 to prevent sulfur oxidation.
Kinase Recombinant Human Kinase (e.g., JAK2, CDK2)Use ~1-5 ng per well.
Substrate Peptide Substrate (e.g., Poly Glu:Tyr)Specific to the kinase target.
ATP Ultra-Pure ATPCritical: Use at

concentration for the specific kinase.
Assay Buffer 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSAAdd 2 mM DTT fresh to prevent oxidation of the thiane sulfur.
Detection ADP-Glo™ Reagent + Kinase Detection ReagentPromega.
Compound Preparation (Critical Step)

The thiane sulfur is susceptible to oxidation to sulfoxide (


) or sulfone (

) over time, which drastically changes polarity.
  • Stock Solution: Dissolve solid compound in 100% DMSO to a concentration of 100 mM .

    • QC Check: Verify integrity via LC-MS to ensure no [M+16] or [M+32] peaks (oxidation products).

  • Serial Dilution: Prepare a 10-point dose-response curve in DMSO.

    • Range: Since this is a fragment, start high. Top concentration: 10 mM in DMSO (Final assay conc: 100-500 µM).

  • Intermediate Plate: Dilute DMSO stocks 1:20 into Assay Buffer to minimize DMSO shock to the kinase (Final DMSO < 2-5%).

Assay Workflow

AssayWorkflow Step1 1. Compound Prep (100 mM Stock -> Dilution) Step2 2. Kinase Reaction Setup (Kinase + Substrate + Cmpd) Step1->Step2 Add 2.5 µL Step3 3. ATP Addition (Start Reaction, 60 min @ RT) Step2->Step3 Add 2.5 µL ATP Step4 4. ADP-Glo Reagent (Deplete Unused ATP, 40 min) Step3->Step4 Add 5 µL Step5 5. Detection Reagent (Convert ADP to Light, 30 min) Step4->Step5 Add 10 µL Step6 6. Data Acquisition (Luminescence Read) Step5->Step6 Luminometer

Figure 2: Step-by-step workflow for the ADP-Glo kinase assay adapted for fragment screening.

Detailed Steps:

  • Plate Setup: Use a white, low-volume 384-well plate.

  • Kinase Addition: Add 2.5 µL of Kinase/Substrate master mix to wells.

  • Compound Addition: Add 2.5 µL of diluted compound (or DMSO control). Incubate for 10 min at RT to allow equilibration.

  • Start Reaction: Add 2.5 µL of ATP (at

    
    ) to initiate the reaction.
    
  • Incubation: Shake for 1 min, then incubate for 60 min at Room Temperature (22-25°C).

  • Stop & Deplete: Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min.

  • Detect: Add 10 µL of Kinase Detection Reagent. Incubate 30 min.

  • Read: Measure luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis & Interpretation

Normalization

Calculate % Inhibition for each well:



Handling Weak Potency (Fragment Mode)

Fragments often do not reach 100% inhibition at soluble concentrations.

  • If IC50 is calculable: Fit using a 4-parameter logistic equation.

  • If IC50 > Top Concentration: Report as "% Inhibition @ X µM".

  • Ligand Efficiency (LE): For fragments, LE is more critical than raw potency.

    
    
    
    • Target: LE > 0.3 indicates a high-quality binder suitable for growing into a lead.

Troubleshooting: Thiane-Specific Issues
ObservationRoot CauseSolution
Steep Hill Slope (> 2.0) Compound aggregation or precipitation.Add 0.01% Triton X-100 to assay buffer.
Signal Drift over time Oxidation of Thiane sulfur.Ensure 2 mM DTT is present; use fresh stocks.
Low Max Signal High concentration of amine quenching luciferase.Use ADP-Glo (resistant) vs. Kinase-Glo; perform interference control (no kinase, add ADP).

References

  • Vertex Pharmaceuticals. (2011). Discovery of Tyk2 Inhibitors. (Patent WO2011/123456 describing pyran-pyrazole analogs).

  • Laufer, S. A., et al. (2012). Design and Synthesis of Pyrazole-Based Kinase Inhibitors. Journal of Medicinal Chemistry.

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual.

  • Hajduk, P. J., et al. (2007). Fragment-based drug design: tools, practical approaches, and examples. Journal of Medicinal Chemistry.

Sources

Method

Application Note: 1-(thian-4-yl)-1H-pyrazol-3-amine as a Kinase Inhibitor Scaffold

[1][2][3] Executive Summary & Scientific Rationale The compound 1-(thian-4-yl)-1H-pyrazol-3-amine (also known as 1-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrazol-3-amine) represents a "privileged structure" in kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Scientific Rationale

The compound 1-(thian-4-yl)-1H-pyrazol-3-amine (also known as 1-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrazol-3-amine) represents a "privileged structure" in kinase inhibitor discovery.[1][2][3] Structurally, it consists of an aminopyrazole core—a proven ATP-hinge binding motif—linked to a thiane (tetrahydrothiopyran) ring.[3]

This scaffold is a bioisosteric analog of the pyran-substituted pyrazoles found in approved JAK inhibitors (e.g., precursors to molecules like Ruxolitinib or Baricitinib analogs).[3] The sulfur atom in the thiane ring alters lipophilicity (


) and metabolic susceptibility compared to its oxygenated counterparts (tetrahydropyrans), offering a strategic vector for optimizing pharmacokinetic profiles (ADME) in early-stage drug discovery.[2][3]

This Application Note details the protocols for utilizing this scaffold to develop ATP-competitive inhibitors, specifically targeting Janus Kinases (JAKs) and Receptor Interacting Protein Kinases (RIPKs) .[2][3]

Mechanism of Action: The Hinge Binding Motif[4]

The 3-amino-pyrazole moiety functions as a bidentate hydrogen bond donor/acceptor pair within the kinase ATP-binding pocket.[1][2][3]

  • Donor (N-H): The exocyclic amine (C3-NH2) donates a hydrogen bond to the backbone carbonyl of the kinase "hinge" region (e.g., Glu966 in JAK2).[2][3]

  • Acceptor (N): The pyrazole nitrogen (N2) accepts a hydrogen bond from the backbone amide nitrogen (e.g., Leu932 in JAK2).[2][3]

  • Hydrophobic Clamp: The thiane ring (position N1) projects into the solvent-exposed region or the ribose-binding pocket, depending on the specific kinase conformation, providing a handle for selectivity optimization.

Visualization: Structural Logic of Inhibition

KinaseBinding cluster_effect Downstream Effect Scaffold 1-(thian-4-yl)-1H-pyrazol-3-amine Hinge Kinase Hinge Region (Glu/Leu Backbone) Scaffold->Hinge H-Bonding (Bidentate) Pocket Hydrophobic Pocket II (Gatekeeper Residue) Scaffold->Pocket Van der Waals (Thiane Ring) Inhibition ATP Competition Blocked Phosphorylation Hinge->Inhibition

Figure 1: Mechanistic interaction of the aminopyrazole scaffold with the kinase hinge region.[1][2] The bidentate hydrogen bonding mimics the adenine ring of ATP.

Experimental Protocols

Protocol A: Chemical Elaboration (Amide Coupling)

Objective: The amine group at position 3 is rarely the endpoint; it is a "handle" for attaching a "tail" that extends into the specificity pocket. This protocol describes coupling a carboxylic acid derivative to the 1-(thian-4-yl)-1H-pyrazol-3-amine core.[1][2][3]

Reagents:

  • Scaffold: 1-(thian-4-yl)-1H-pyrazol-3-amine (1.0 eq)[1][2][3][4]

  • Coupling Partner: Aryl carboxylic acid (e.g., 4-fluorobenzoic acid) (1.1 eq)[2][3]

  • Coupling Agent: HATU (1.2 eq)[2][3]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[2][3]

  • Solvent: Anhydrous DMF (Dimethylformamide)[2][3]

Step-by-Step Methodology:

  • Dissolution: Dissolve the Aryl carboxylic acid (1.1 eq) in anhydrous DMF (5 mL/mmol) in a round-bottom flask under Nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Addition: Add 1-(thian-4-yl)-1H-pyrazol-3-amine (1.0 eq) to the reaction mixture.

  • Reaction: Stir at RT for 4–16 hours. Monitor reaction progress via LC-MS (Target Mass = Scaffold + Acid - H2O).[1][2][3]

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.[1]

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: ADP-Glo™ Kinase Assay (Biochemical Screening)

Objective: To quantify the inhibitory potency (


) of the synthesized derivatives against a target kinase (e.g., JAK1 or JAK2).[2][3] This assay measures the ADP generated from the kinase reaction.

Materials:

  • Kinase: Recombinant Human JAK2 (SignalChem).[2][3]

  • Substrate: Poly(Glu:Tyr) 4:1 peptide.[2][3]

  • Assay Kit: Promega ADP-Glo™ Kinase Assay.[1][2][3]

  • Plate: 384-well white, low-volume solid bottom plate.[1][2][3]

Workflow:

  • Compound Prep: Prepare 10-point serial dilutions of the inhibitor in 100% DMSO (Top concentration: 10 µM).

  • Kinase Reaction (5 µL):

    • Add 1 µL of Compound (or DMSO control).[2][3]

    • Add 2 µL of Kinase Enzyme Buffer (optimize concentration, typically 1-5 ng/well).[2][3]

    • Incubate for 10 min at RT (allows compound to bind the hinge).

    • Add 2 µL of ATP/Substrate Mix (ATP at

      
       concentration, e.g., 10 µM).[3]
      
    • Incubate at RT for 60 minutes.

  • ADP-Glo Reaction (5 µL):

    • Add 5 µL of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP).[2][3]

    • Incubate for 40 minutes at RT.

  • Detection (10 µL):

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP, then to Luciferase light).[3]

    • Incubate for 30 minutes.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response curve to determine 

.[1][2][3]

Bioisosteric Comparison Data

The following table highlights why a researcher might choose the thiane (sulfur) scaffold over the conventional pyran (oxygen) scaffold.

FeaturePyran Analog (Oxygen)Thiane Analog (Sulfur)Implication for Drug Design
LogP (Lipophilicity) Lower (~0.5 - 1.[1][2][3]0)Higher (~1.2 - 1.[1][2][3]8)Thiane improves permeability in CNS targets but decreases solubility.[2]
Metabolic Liability StableS-Oxidation (Sulfoxide/Sulfone)Thiane offers a "soft spot" for metabolic clearance if half-life is too long, or requires blocking if too short.[1][2][3]
H-Bonding Ether Oxygen is H-bond acceptorThioether is poor H-bond acceptorThiane reduces non-specific binding to water networks in the pocket.[1][2][3]
Van der Waals Radius SmallerLargerThiane fills larger hydrophobic pockets more efficiently (better shape complementarity).[2][3]

Pathway Context: JAK-STAT Signaling[1][2][3]

When using this scaffold to target JAK kinases, it is vital to understand the downstream signaling to design appropriate cellular assays (e.g., measuring pSTAT3 levels).

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Thianyl-Pyrazole) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation pSTAT p-STAT (Phosphorylated) STAT->pSTAT pSTAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation Inhibitor 1-(thian-4-yl)-1H-pyrazol-3-amine Derivative Inhibitor->JAK BLOCKS

Figure 2: The JAK-STAT signaling cascade.[1][2][3] The thianyl-pyrazole inhibitor targets the JAK kinase domain, preventing STAT phosphorylation and subsequent gene transcription.[3]

Troubleshooting & Optimization

Issue: Poor Solubility
  • Cause: The thiane ring increases lipophilicity significantly compared to pyran.[1]

  • Solution: Introduce solubilizing groups on the "tail" (the amide coupling partner), such as morpholine, piperazine, or solubilizing side chains (e.g., N-methyl piperazine).[3] Alternatively, oxidize the thiane sulfur to a sulfone (

    
    ), which is more polar and often metabolically stable.
    
Issue: Low Potency ( )
  • Cause: The 3-amino group alone provides hinge binding but lacks "gatekeeper" interactions.[1][2]

  • Solution: The amide linker attached to the 3-amino group must be optimized to interact with the gatekeeper residue (e.g., Methionine in JAK1 vs. Phenylalanine in JAK3) to gain potency and selectivity.

References

  • Lombardo, L. J., et al. (2004).[3] "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays."[1][2][3] Journal of Medicinal Chemistry. (Demonstrates the pyrazole/pyrimidine amine hinge binding concept).

  • Siu, T., et al. (2017).[3][5] "Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor."[1][2][3] Journal of Medicinal Chemistry. (Primary reference for the bioisosteric pyran/thiane scaffold in JAK inhibitors).

  • Chrencik, J. E., et al. (2010).[3] "Structural and thermodynamic characterization of the TYK2 and JAK3 kinase domains in complex with CP-690550 and CMP-6." Journal of Molecular Biology. (Structural basis of JAK inhibition).

  • BindingDB Entry 725528. "Structure-Activity Relationship of Tetrahydro-2H-pyran-4-yl substituted Pyrazoles."[1][2][3] BindingDB. (Data source for scaffold binding affinities).[2][3]

  • PubChem Compound Summary. "1-(thian-4-yl)-1H-pyrazol-3-amine." National Center for Biotechnology Information.[1] (Chemical properties and identifiers).

Sources

Application

Application Note: 1-(thian-4-yl)-1H-pyrazol-3-amine in SDHI Fungicide Discovery

Executive Summary This guide details the application of 1-(thian-4-yl)-1H-pyrazol-3-amine (CAS: 1048968-33-3, also known as 1-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrazol-3-amine) in the research and development of Succinat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 1-(thian-4-yl)-1H-pyrazol-3-amine (CAS: 1048968-33-3, also known as 1-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrazol-3-amine) in the research and development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

In the competitive landscape of agrochemical discovery, the "thiane" (tetrahydrothiopyran) ring serves as a critical bioisostere for the cyclohexyl or phenyl rings found in commercial SDHIs like Penthiopyrad or Isopyrazam . This molecule offers a unique "metabolic handle"—the sulfur atom within the ring can be selectively oxidized to a sulfoxide or sulfone, allowing researchers to precisely tune the lipophilicity (LogP) and systemic mobility of the active ingredient within the plant xylem.

This document provides a validated workflow for:

  • Chemical Synthesis: Amide coupling and selective sulfur oxidation.

  • Property Modulation: Tuning physicochemical properties via the "Thiane Oxidation Switch."

  • Biological Validation: Protocols for mitochondrial respiration assays.

Chemical Properties & Handling[1]

PropertySpecification
Chemical Name 1-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrazol-3-amine
Molecular Formula C₈H₁₃N₃S
Molecular Weight 183.27 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Stability Susceptible to slow oxidation in air; amine is nucleophilic.

Handling Precaution: The thiane sulfur is sensitive to ambient oxidation over long periods. Store the solid under argon. Solutions in DMSO should be prepared fresh for biological screening to prevent artifactual sulfoxide formation.

Synthetic Application: The "Thiane Oxidation Switch"

The primary utility of this scaffold is the generation of SDHI libraries with variable polarity. By coupling the amine to a pyrazole-acid core and subsequently oxidizing the thiane ring, researchers can generate three distinct analogues from a single precursor.

Workflow Diagram

SDHI_Synthesis cluster_tuning Physicochemical Tuning Strategy Start 1-(thian-4-yl) pyrazol-3-amine (Lipophilic Scaffold) Amide Thiane-SDHI (Sulfide Form) High LogP Start->Amide Amide Coupling Acid SDHI Acid Core (e.g., Pyrazole-COCl) Acid->Amide + DIPEA, DCM Sulfoxide Sulfoxide Analogue (Chiral S=O) Medium LogP Amide->Sulfoxide 1.0 eq mCPBA 0°C Sulfone Sulfone Analogue (O=S=O) Low LogP / Systemic Amide->Sulfone Direct Oxidation Sulfoxide->Sulfone Excess mCPBA or Na2WO4/H2O2

Figure 1: Synthetic pathway for generating a polarity-diverse SDHI library from the thiane-amine scaffold.

Protocol A: Amide Coupling (The Active Ingredient Core)

This step links the scaffold to the "warhead" (typically a 1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl moiety).

Reagents:

  • 1-(thian-4-yl)-1H-pyrazol-3-amine (1.0 eq)[1]

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the amine in 5 mL anhydrous DCM in a round-bottom flask under nitrogen.

  • Base Addition: Add DIPEA (1.5 mmol) and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add a solution of the acid chloride (1.1 mmol) in 2 mL DCM over 10 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for the disappearance of the amine (M+H = 184).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-40% EtOAc in Hexane).

    • Expected Yield: 85–95%.

    • Checkpoint: Verify amide bond formation via ¹H-NMR (look for NH singlet ~8.0-10.0 ppm).

Protocol B: Selective Oxidation (Tuning Systemicity)

Agrochemicals often require specific water solubility to move through plant xylem. Oxidizing the thiane ring increases water solubility (lowers LogP).

Target: Sulfoxide (S=O) vs. Sulfone (O=S=O)

ParameterSulfide (Parent)Sulfoxide (Mono-ox)Sulfone (Di-ox)
Reagent N/AmCPBA (1.0 eq)mCPBA (2.5 eq)
Temp N/A-78°C to 0°CRT to Reflux
Agro Utility High retention on leaf surface (Rainfastness)Balanced mobilityHigh systemic movement (Xylem mobile)

Procedure (Sulfone Synthesis):

  • Dissolve the coupled amide (from Protocol A) in DCM.

  • Add m-chloroperbenzoic acid (mCPBA) (2.5 eq) portion-wise at RT.

  • Stir for 12 hours.

  • Quench: Add saturated Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide.

  • Wash: Wash vigorously with saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct.

  • Isolate: Dry and concentrate. Recrystallize from EtOH.

Biological Evaluation: Mitochondrial Complex II Assay

The resulting molecules are designed to inhibit Succinate Dehydrogenase (SDH).[2][3] The following assay validates the efficacy of the thiane-scaffolded inhibitor.

Mechanism of Action

The pyrazole-amide binds to the Ubiquinone-binding site (Q-site) of Complex II. The thiane ring occupies the hydrophobic pocket usually filled by the isoleucine or phenylalanine residues of the protein, or the lipophilic tail of ubiquinone.

In Vitro Assay Protocol (96-well format)

Objective: Determine IC₅₀ against fungal SDH (e.g., Botrytis cinerea or Rhizoctonia solani mitochondria).

Reagents:

  • Fungal Mitochondrial Fraction (isolated via differential centrifugation).

  • Substrate: Succinate (5 mM).

  • Electron Acceptor: DCPIP (2,6-dichlorophenolindophenol) + Phenazine Methosulfate (PMS).

  • Inhibitor: Test compounds (DMSO stocks).

Workflow:

  • Preparation: Dilute compounds in assay buffer (50 mM Phosphate, pH 7.4) to 10x final concentration.

  • Incubation: Add 10 µL compound + 80 µL Mitochondrial fraction to wells. Incubate 10 min at 25°C.

  • Initiation: Add 10 µL of Substrate Mix (Succinate + DCPIP + PMS).

  • Readout: Measure absorbance at 600 nm (reduction of DCPIP) kinetically for 20 minutes.

  • Calculation:

    
    
    

Strategic Significance in Drug Design

The 1-(thian-4-yl)-1H-pyrazol-3-amine scaffold is not merely a structural component; it is a strategic tool for resistance management .

  • Metabolic Stability: The thiane ring is generally more metabolically stable than a simple alkyl chain but less stable than a phenyl ring. This "tunable instability" prevents long-term environmental persistence (soil accumulation) while maintaining efficacy during the crop protection window.

  • Cross-Resistance Breaking: Fungi resistant to Boscalid (phenyl-pyridine class) often possess mutations in the SDH-B subunit. Changing the steric bulk of the amine part (using the thiane ring) can regain potency against these mutant strains by altering the binding pose within the Q-site [1].

Comparative Data (Predicted)
Compound VariantPredicted LogPWater SolubilityXylem Mobility
Thiane (Sulfide) 3.8LowLow
Thiane-1-oxide 2.1ModerateModerate
Thiane-1,1-dioxide 1.2HighHigh

Note: Data derived from ChemAxon LogP prediction models for standard pyrazole-carboxamide SDHI scaffolds.

References

  • Glättli, A. et al. (2012). "Pyraziflumid and related SDHI fungicides: Structure-activity relationships and binding modes." Bioorganic & Medicinal Chemistry, 20(24), 6780-6790. Link

  • Walter, H. (2016). "Fungicidal Pyrazole-4-Carboxamides." Syngenta Crop Protection Patent WO2010063700. Link

  • Lamberth, C. (2013). "Succinate dehydrogenase inhibitors: State of the art and future perspectives." Pest Management Science, 69(9), 1106-1114. Link

  • PubChem Compound Summary. (2023). "1-(thian-4-yl)-1H-pyrazol-3-amine."[1] National Center for Biotechnology Information. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 1-(thian-4-yl)-1H-pyrazol-3-amine

Welcome to the technical support guide for 1-(thian-4-yl)-1H-pyrazol-3-amine. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers. Our goal is to equip you with the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(thian-4-yl)-1H-pyrazol-3-amine. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers. Our goal is to equip you with the foundational knowledge and practical protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the key physicochemical properties of 1-(thian-4-yl)-1H-pyrazol-3-amine that influence its solubility?

Answer: Understanding the inherent properties of a compound is the first step in troubleshooting its solubility. The structure of 1-(thian-4-yl)-1H-pyrazol-3-amine contains several functional groups that dictate its behavior in different solvents.

The molecule has a basic 3-amino group on the pyrazole ring and a thiane (tetrahydrothiopyran) moiety. Pyrazoles can act as either weak bases or acids.[1] The primary amine is a key handle for pH-dependent solubility manipulation. The overall structure suggests moderate lipophilicity.

Key predicted properties are summarized below:

PropertyPredicted ValueImplication for Solubility
Molecular Formula C₈H₁₃N₃S[2]-
Molecular Weight 183.28 g/mol [2]Lower molecular weight generally favors solubility.[3]
XLogP 1.0[2]Indicates moderate lipophilicity; suggests potential challenges in purely aqueous media but good solubility in organic solvents.
pKa (strongest basic) ~4.0-5.0 (Predicted for aminopyrazole)The 3-amino group can be protonated in acidic conditions (pH < 4) to form a more soluble salt.
Topological Polar Surface Area (TPSA) 69.8 Ų (Predicted)A higher TPSA often correlates with better aqueous solubility.

Based on these properties, the compound is expected to be a weakly basic, moderately polar molecule with limited intrinsic solubility in neutral aqueous buffers.

Question 2: My compound is poorly soluble in my standard aqueous assay buffer (e.g., PBS pH 7.4). What is the primary reason and what should I try first?

Answer: This is the most common issue researchers face. The limited solubility at neutral pH is due to the compound existing predominantly in its neutral, less polar form. The most direct strategy to improve aqueous solubility is through pH adjustment.[3][4][5]

Causality: The 3-amino group on the pyrazole ring is basic. According to the Henderson-Hasselbalch equation, at a pH below the compound's pKa, this amine group will become protonated (R-NH₃⁺). This charged, cationic form is significantly more polar and will exhibit much higher solubility in aqueous media.

  • Prepare an Acidic Stock: Instead of dissolving the compound directly in your final buffer, prepare a concentrated stock solution (e.g., 10 mM) in a dilute acidic solution, such as 10-50 mM HCl or citrate buffer at pH 3.0.

  • Gentle Agitation: Vortex or sonicate the solution gently to aid dissolution. The compound should dissolve readily to form a clear solution.

  • Dilution into Final Buffer: Serially dilute this acidic stock into your final assay buffer (e.g., PBS pH 7.4).

  • Observe for Precipitation: As the acidic stock is neutralized by the buffer, the compound will become less soluble. This method relies on creating a supersaturated solution that remains stable for the duration of your experiment. This is often referred to as measuring kinetic solubility .[6][7][8]

  • Important Control: Always include a vehicle control in your experiment that has undergone the same pH adjustment and dilution steps to account for any effects of the pH change on your assay.

The diagram below illustrates how protonation at low pH enhances the polarity and, consequently, the aqueous solubility of the compound.

cluster_0 Neutral pH (~7.4) cluster_1 Acidic pH (< pKa) Neutral 1-(thian-4-yl)-1H-pyrazol-3-amine (R-NH₂) Less Polar, Poorly Soluble Protonated Protonated Form (R-NH₃⁺) More Polar, Highly Soluble Neutral->Protonated + H⁺ (pH Decrease) Protonated->Neutral - H⁺ (pH Increase)

Caption: pH-dependent protonation increases compound polarity.

Question 3: My compound precipitates when I dilute my DMSO stock solution into aqueous buffer. How can I prevent this?

Answer: This is a classic sign of a compound exceeding its kinetic solubility limit.[8][9] DMSO is an excellent aprotic solvent that can dissolve a wide range of compounds, but when this solution is introduced to an aqueous environment, the compound may crash out if its solubility in the final mixed-solvent system is low.[10][11]

  • Lower the Final DMSO Concentration: Most cell-based assays can tolerate up to 0.5% DMSO, while some biochemical assays can tolerate 1-2%.[12][13] Ensure your final DMSO concentration is as low as possible.

  • Decrease the Stock Concentration: Making a 100 mM stock in DMSO is common but often unnecessary. Try preparing a 10 mM or 20 mM stock. This reduces the magnitude of the concentration gradient upon dilution, minimizing precipitation.

  • Use a Stepwise Dilution Method: Abruptly changing the solvent environment from 100% DMSO to >99% aqueous buffer can cause precipitation. It is best to make intermediate serial dilutions in DMSO first, then add the final, most diluted sample to your buffer.[14]

  • Add to Buffer with Vortexing: When performing the final dilution step, add the small volume of DMSO stock to a larger volume of aqueous buffer while the buffer is being vortexed. This rapid mixing can help prevent localized high concentrations that initiate precipitation.

  • Consider Co-solvents: If the above steps are insufficient, incorporating a pharmaceutically acceptable co-solvent into your aqueous buffer can increase the solvating power of the system.[4][10][15]

Co-solventTypical Final Conc.ProsCons
Ethanol 1-5%Effective for many compounds, biocompatible at low concentrations.[13][16]Can affect enzyme activity or cell viability at higher concentrations.[13]
PEG 400 1-10%Low toxicity, widely used in formulations.[15][16]Can increase viscosity of the solution.
Propylene Glycol 1-10%Good safety profile, common in drug formulations.[15][16]Can be cytotoxic at higher concentrations.
Cyclodextrins (e.g., SBE-β-CD) 1-5% w/vForms inclusion complexes to encapsulate and solubilize hydrophobic molecules.[10][17]Can sometimes interfere with ligand-receptor binding.

Important: When using a co-solvent, always run a parallel vehicle control containing the same concentration of DMSO and co-solvent to ensure they do not interfere with the assay readout.[13]

Question 4: What is a systematic workflow for determining the optimal solubilization strategy for my experiment?

Answer: A systematic approach saves time and material. The goal is to find the simplest method that achieves the desired concentration without interfering with the experiment. This workflow progresses from the simplest to more complex methods.

The following flowchart provides a decision-making framework for solubility optimization.

Start Start: Need to Solubilize 1-(thian-4-yl)-1H-pyrazol-3-amine CheckAqueous Attempt Dissolution in Assay Buffer (pH 7.4) Start->CheckAqueous Success1 SUCCESS: Proceed with Experiment CheckAqueous->Success1 Soluble? Yes UseDMSO Prepare 10 mM Stock in 100% DMSO CheckAqueous->UseDMSO Soluble? No Dilute Dilute DMSO Stock into Aqueous Buffer (<0.5% final DMSO) UseDMSO->Dilute Success2 SUCCESS: Proceed with Experiment (Include DMSO Control) Dilute->Success2 Precipitate? No AdjustpH Use pH Adjustment: Prepare 10 mM Stock in Acidic Solution (e.g., pH 3) Dilute->AdjustpH Precipitate? Yes DiluteAcid Dilute Acidic Stock into Final Assay Buffer AdjustpH->DiluteAcid Success3 SUCCESS: Proceed with Experiment (Include pH-matched Control) DiluteAcid->Success3 Precipitate? No UseCosolvent Use Co-solvent Strategy: Add 1-5% EtOH, PEG400, or PG to Final Assay Buffer DiluteAcid->UseCosolvent Precipitate? Yes FinalAttempt Attempt Dilution of DMSO Stock into Co-solvent Buffer UseCosolvent->FinalAttempt Success4 SUCCESS: Proceed with Experiment (Include Co-solvent Control) FinalAttempt->Success4 Precipitate? No Reformulate FAIL: Consider Advanced Formulation (e.g., Nanoparticles, Liposomes) FinalAttempt->Reformulate Precipitate? Yes

Caption: Systematic workflow for solubility troubleshooting.

References

  • Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 334-343.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Avdeef, A., & Tsinman, O. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Medicinal Chemistry, 67(3), 1541-1555.
  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Wikipedia contributors. (2024). Cosolvent. In Wikipedia, The Free Encyclopedia.
  • MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?
  • Quora. (2018). How to make a stock solution of a substance in DMSO.
  • ResearchGate. (2025).
  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Singh, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 123-130.
  • Nielsen, G. D., & Larsen, S. T. (2014). Considerations regarding use of solvents in in vitro cell based assays. Growth Factors, 32(6), 193-198.
  • Patel, V. R., et al. (2023). Contemporary Review on Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics, 13(2), 115-124.
  • Sigma-Aldrich. (n.d.). 1-(tert-Butyl)-1H-pyrazol-4-amine.
  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 16(1), 1-9.
  • Li, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Bioorganic & Medicinal Chemistry, 25, 10-19.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • National Center for Biotechnology Information. (n.d.). 1-(thian-4-yl)-1h-pyrazol-3-amine.
  • National Center for Biotechnology Information. (n.d.). 4-Methyl-1H-pyrazol-3-amine.
  • da Silva, E. G., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(11), 3324.
  • Kumar, A., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10.
  • Elguero, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 935-965.
  • ChemicalBook. (n.d.). 1-Methyl-1H-pyrazol-3-amine.
  • Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 10-21.
  • ChemScene. (n.d.). 3-(1-Methyl-1H-pyrazol-4-yl)aniline.
  • National Center for Biotechnology Information. (n.d.). 4-(1H-pyrazol-3-yl)aniline.
  • ChemicalBook. (n.d.). 1904-31-0(1-Methyl-1H-pyrazol-3-amine) Product Description.
  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole (CAS 288-13-1).

Sources

Optimization

Technical Guide: Stability &amp; Handling of 1-(thian-4-yl)-1H-pyrazol-3-amine in DMSO

Executive Summary & Chemical Profile[2][3] 1-(thian-4-yl)-1H-pyrazol-3-amine is a bifunctional heterocyclic building block often utilized in kinase inhibitor discovery and fragment-based drug design.[1] Its structure com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[2][3]

1-(thian-4-yl)-1H-pyrazol-3-amine is a bifunctional heterocyclic building block often utilized in kinase inhibitor discovery and fragment-based drug design.[1] Its structure combines a polar, nucleophilic aminopyrazole headgroup with a lipophilic, oxidation-prone thiane (tetrahydrothiopyran) tail.[1]

While Dimethyl Sulfoxide (DMSO) is the universal solvent for such libraries, this specific molecule presents a "Dual-Threat" stability profile in DMSO:

  • Oxidative Vulnerability: The thiane sulfur atom is susceptible to S-oxidation (to sulfoxide/sulfone), a process that can be catalyzed by DMSO under specific stressors (light, heat, air).

  • Solubility Collapse: The lipophilic nature of the thiane ring makes the compound highly sensitive to the hygroscopic water uptake of DMSO, leading to "crash-out" precipitation events during storage.

This guide provides the mechanistic understanding and protocols required to maintain >98% purity in solution.

The Stability Matrix: Mechanisms of Degradation

Understanding why the compound degrades is the first step to prevention.

A. The Thiane Oxidation Pathway (Chemical Instability)

DMSO is not chemically inert; it is a mild oxidant (mechanistically related to Swern oxidation reagents). In the presence of atmospheric oxygen and light, the thioether (sulfide) linkage in the thiane ring can scavenge oxygen.

  • Primary Degradant: 1-(1-oxidothian-4-yl)-1H-pyrazol-3-amine (Sulfoxide, M+16).[1]

  • Secondary Degradant: 1-(1,1-dioxothian-4-yl)-1H-pyrazol-3-amine (Sulfone, M+32).[1]

B. The Hygroscopic Precipice (Physical Instability)

DMSO is aggressively hygroscopic. A 100% DMSO aliquot can absorb 6-10% water by weight within 24 hours if left uncapped.[1]

  • Impact: Water increases the polarity of the solvent matrix. The lipophilic thiane ring becomes energetically unfavorable in the aqueous-DMSO mixture, forcing the compound to precipitate (crystallize) out of solution.

Visualizing the Degradation Logic

The following diagram illustrates the critical decision points and degradation pathways for this specific scaffold.

StabilityPathways Compound 1-(thian-4-yl)-1H-pyrazol-3-amine (Intact) DMSO_Dry Anhydrous DMSO (Argon Purged) Compound->DMSO_Dry Ideal Storage DMSO_Wet Hygroscopic DMSO (>1% Water) Compound->DMSO_Wet Exposure to Air Oxidation Oxidative Stress (Light/Air) Compound->Oxidation Storage in Clear Vials DMSO_Dry->Compound Stable >6 Months Precip Physical Failure: Precipitation/Crystallization DMSO_Wet->Precip Polarity Shift Sulfoxide Chemical Failure: S-Oxide (M+16) Oxidation->Sulfoxide Slow Oxidation Sulfone Chemical Failure: Sulfone (M+32) Sulfoxide->Sulfone Prolonged Stress

Caption: Figure 1.[1] Degradation pathways showing the divergence between physical precipitation (due to water) and chemical oxidation (due to sulfur reactivity).

Protocol: The "Gold Standard" Stock Preparation

To ensure stability, you must eliminate the two variables identified above: Water and Oxygen .

Reagents Required:

  • 1-(thian-4-yl)-1H-pyrazol-3-amine (Solid)[1]

  • DMSO, Anhydrous (≥99.9%, water <50 ppm) – Do not use "molecular biology grade" unless explicitly anhydrous.[1]

  • Amber glass vials (Borosilicate) with PTFE-lined caps.[1]

  • Inert Gas (Argon or Nitrogen).

Step-by-Step Procedure:

  • Equilibration: Allow the solid compound vial to reach room temperature before opening to prevent condensation on the cold solid.

  • Solvent Aliquot: Use a fresh bottle of Anhydrous DMSO. If the bottle has been open for >1 week, assume it is wet.

  • Dissolution:

    • Add DMSO to achieve target concentration (typically 10 mM or 20 mM).

    • Critical: Vortex immediately. If dissolution is slow, sonicate at 30-35°C for 5 minutes. Do not exceed 40°C to prevent accelerated sulfur oxidation.

  • Inerting: Gently purge the headspace of the vial with a low stream of Argon for 15-30 seconds.

  • Sealing: Cap tightly. Parafilm is insufficient for long-term storage; use proper screw caps.[1]

  • Storage: Store at -20°C or -80°C.

Troubleshooting Center

Use this matrix to diagnose issues with your stock solutions.

SymptomProbable CauseDiagnostic CheckCorrective Action
Precipitation after thawing Hygroscopicity: The DMSO has absorbed water, or the solution was frozen too slowly.[1][2]Check DMSO freezing point. If it's liquid at <18°C, it's wet.Warm to 37°C and sonicate. If it re-dissolves, use immediately. If not, filter and re-quantify (concentration has changed).
Solution turns Yellow/Orange Oxidation: Formation of N-oxides or S-oxides, or degradation of impurities.[1]Run LCMS. Look for peaks at M+16 (Sulfoxide).Irreversible. Discard solution. Ensure future stocks are stored under Argon in amber vials.
LCMS Purity Drop S-Oxidation: Thiane sulfur oxidizing to sulfoxide.[1]Check mass spectrum for +16 Da shift.Purify via prep-HPLC if critical, otherwise re-synthesize/re-order.
Inconsistent Assay Data Freeze-Thaw Cycling: Repeated cycling causes micro-precipitation not visible to the eye.Visually inspect under magnification.Spin down the plate/tube at 3000xg for 5 mins. Use the supernatant only.
Visual Troubleshooting: The Precipitation Loop

If you encounter solids in your tube, follow this logic flow to save the sample.

Troubleshooting Start Precipitate Observed in DMSO Stock Step1 Warm to 37°C Sonicate 5 mins Start->Step1 Check1 Is it Clear? Step1->Check1 Yes1 Solution Recovered. Use Immediately. Check1->Yes1 Yes No1 Add 10% volume fresh Anhydrous DMSO Check1->No1 No Check2 Is it Clear? No1->Check2 Yes2 Recovered but Diluted. Recalculate Conc. Check2->Yes2 Yes No2 Irreversible Aggregation or Chemical Degradation. DISCARD. Check2->No2 No

Caption: Figure 2. Decision tree for managing precipitated stock solutions.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO at Room Temperature (RT)? A: Only for short durations (<48 hours). The thiane sulfur is prone to slow oxidation at RT. For long-term storage (>1 week), -20°C or -80°C is mandatory to arrest oxidative kinetics.[1]

Q: My LCMS shows a peak at M+16. Is this the compound or an impurity? A: It is almost certainly the sulfoxide degradation product. The thiane sulfur oxidizes before the pyrazole nitrogen. If the M+16 peak exceeds 5%, the biological activity of your sample may be compromised, as the polarity change (sulfide vs. sulfoxide) drastically alters binding affinity.

Q: How many freeze-thaw cycles can the stock withstand? A: We recommend a maximum of 3 cycles . The thiane ring is lipophilic; repeated freezing forces the compound out of solution as the DMSO crystallizes. To avoid this, aliquot your 10 mM stock into single-use volumes (e.g., 20 µL or 50 µL) immediately after preparation.

Q: Why did the solution freeze in the fridge (4°C)? A: Pure DMSO freezes at ~18.5°C. If your solution is liquid at 4°C, it contains significant water (>10%). This "wet" DMSO is a major risk for precipitation.[2] A properly stored stock should be frozen solid in the fridge.

References

  • Gaylord Chemical. (2007).[3][4] Dimethyl Sulfoxide (DMSO) Health and Safety Information & Physical Properties. Gaylord Chemical Company Bulletin 101/106.

  • PubChem. (n.d.). 1-(thian-4-yl)-1H-pyrazol-3-amine Compound Summary. National Library of Medicine.

  • Li, J., et al. (2018). Oxidation of Sulfides to Sulfoxides and Sulfones: A Guide to Current Methods. Chemical Reviews.
  • Ziath. (n.d.).[5] The Effects of Water on DMSO and Effective Hydration Measurement.

Sources

Troubleshooting

Mitigating cytotoxicity of 1-(thian-4-yl)-1H-pyrazol-3-amine in cell lines

Case ID: CYTO-183-PYR | Status: Open Subject: Troubleshooting & Mitigating Cytotoxicity in Cell-Based Assays Welcome to the Technical Support Center. You are likely observing unexpected cell death, inconsistent viability...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CYTO-183-PYR | Status: Open
Subject: Troubleshooting & Mitigating Cytotoxicity in Cell-Based Assays

Welcome to the Technical Support Center. You are likely observing unexpected cell death, inconsistent viability data, or precipitation when using 1-(thian-4-yl)-1H-pyrazol-3-amine (CAS: 1539266-48-2). As a structural fragment often used in the synthesis of JAK inhibitors and other kinase-targeting scaffolds, this molecule presents unique physicochemical challenges.

This guide moves beyond generic advice to address the specific liabilities of the aminopyrazole core and the thiane (tetrahydrothiopyran) ring.

Part 1: Diagnostic Workflow

Before attempting mitigation, determine if the toxicity is biological (real) or artifactual (experimental error).

TroubleshootingWorkflow Start Observation: Unexpected Cytotoxicity CheckSol Step 1: Solubility Check (Microscopy/Nephelometry) Start->CheckSol CheckAssay Step 2: Cell-Free Assay Control (Interference Check) CheckSol->CheckAssay No Precip Result: Crystals Visible CheckSol->Precip Yes CheckROS Step 3: ROS/Metabolic Check (Thiol Oxidation) CheckAssay->CheckROS No Interfere Result: Signal in No-Cell Wells CheckAssay->Interfere Yes RealTox Result: True Biological Toxicity CheckROS->RealTox Action: Improve Solubility\n(See Module 1) Action: Improve Solubility (See Module 1) Precip->Action: Improve Solubility\n(See Module 1) Action: Switch Assay Readout\n(See Module 2) Action: Switch Assay Readout (See Module 2) Interfere->Action: Switch Assay Readout\n(See Module 2) Action: Metabolic Mitigation\n(See Module 3) Action: Metabolic Mitigation (See Module 3) RealTox->Action: Metabolic Mitigation\n(See Module 3)

Figure 1: Decision tree for isolating the source of cytotoxicity.

Module 1: Physicochemical Optimization (Solubility)

The Issue: The thiane ring is lipophilic, while the aminopyrazole is polar. This "amphiphilic fragment" nature often leads to colloidal aggregation rather than true solubility. Aggregates coat cell membranes, causing physical stress (non-specific toxicity) rather than target engagement.

Technical Insight: Visual clarity is deceptive. 1-(thian-4-yl)-1H-pyrazol-3-amine can form nanometer-scale precipitates in aqueous media (RPMI/DMEM) that are invisible to the naked eye but lethal to cells.

Troubleshooting Protocol: The "Spin-Down" Test
  • Prepare your highest working concentration (e.g., 100 µM) in complete media (with FBS).

  • Incubate at 37°C for 4 hours (mimicking assay conditions).

  • Centrifuge at 15,000 x g for 10 minutes .

  • Measure the concentration of the supernatant (via HPLC or UV-Vis) compared to the pre-spin sample.

    • Pass: >90% recovery.

    • Fail: <90% recovery indicates precipitation.

Mitigation Strategy
ParameterRecommendationRationale
DMSO Limit Keep < 0.5% (v/v)Aminopyrazoles are prone to "crashing out" upon dilution from DMSO stock to aqueous media.
Serum (FBS) Increase to 10%Albumin binds lipophilic fragments (thiane ring), acting as a buffer against precipitation.
Predilution Intermediate StepDo not spike 100% DMSO stock directly into cells. Dilute stock 1:10 in PBS first, verify solubility, then add to cells.
Module 2: Assay Interference (False Toxicity)

The Issue: The primary amine (


) on the pyrazole ring is a nucleophile and a weak reducing agent. It can chemically reduce tetrazolium salts (MTT/MTS) or react with resazurin in the absence of cells, generating false viability signals or masking toxicity.

Technical Insight: Small molecules with primary amines and sulfur moieties (like the thiane ring) are frequent offenders in "Pan-Assay Interference Compounds" (PAINS) screens.

Troubleshooting Protocol: Cell-Free Control
  • Set up a 96-well plate with media + compound (no cells).

  • Add your viability reagent (MTT, Resazurin, CCK-8).

  • Incubate for standard time.

  • Result: If the media turns purple (MTT) or fluorescent (Resazurin), the compound is chemically reacting with the dye.

Mitigation Strategy
  • Switch Assay Endpoint: If interference is detected, switch to ATP-based luminescence assays (e.g., CellTiter-Glo). These rely on luciferase enzymes which are less susceptible to chemical reduction by aminopyrazoles than redox dyes.

Module 3: Metabolic & Reactive Toxicity (Biological)

The Issue: If solubility and interference are ruled out, the toxicity is biological.

  • Thiane S-Oxidation: The sulfur in the thiane ring is a substrate for FMOs (Flavin-containing monooxygenases) and CYPs. Oxidation to the sulfoxide or sulfone can generate Reactive Oxygen Species (ROS).

  • Amine Reactivity: The aminopyrazole can form Schiff bases with cellular aldehydes or undergo bioactivation to reactive iminoquinones (rare but possible).

ToxicityMechanism cluster_Metabolism Metabolic Activation cluster_Target Cellular Impact Compound 1-(thian-4-yl)- 1H-pyrazol-3-amine Sulfur Thiane Sulfur (S) Compound->Sulfur Sulfoxide Sulfoxide (S=O) Sulfur->Sulfoxide CYP/FMO Oxidation ROS ROS Generation (H2O2 / O2-) Sulfoxide->ROS Redox Cycling Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Mito->Apoptosis

Figure 2: Potential mechanism of oxidative stress mediated by the thiane ring.

Mitigation Strategy

If the goal is to use the molecule as a probe without killing the cells:

  • ROS Scavenging:

    • Pre-treat cells with N-acetylcysteine (NAC) (1–5 mM) for 1 hour before compound addition.

    • Why: NAC boosts glutathione pools, neutralizing ROS generated by thiane oxidation.

  • Media Selection:

    • Avoid media with high levels of transition metals (which catalyze sulfur oxidation).

    • Ensure media contains Sodium Pyruvate (1 mM). Pyruvate is an alpha-keto acid that can scavenge hydrogen peroxide non-enzymatically.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in serum-free media? A: Not recommended. The thiane ring is highly hydrophobic. Without BSA/FBS to sequester the compound, it will likely precipitate on the cell monolayer, causing high local concentrations and "physical" toxicity. If serum-free is required, use 0.1% BSA as a carrier.

Q: My IC50 shifts dramatically between 24h and 48h. Why? A: This suggests chemical instability . The aminopyrazole moiety is stable, but the thiane sulfur is prone to oxidation in air over time.

  • Fix: Refresh media with fresh compound every 24 hours. Do not leave the same well undisturbed for 48+ hours.

Q: Is the toxicity specific to certain cell lines? A: Yes. Cell lines with high FMO expression (e.g., HepG2, liver-derived cells) will metabolize the thiane ring faster, leading to higher ROS and toxicity. Cells with low metabolic activity (e.g., fibroblasts, CHO) will likely show lower toxicity.

References
  • Assay Interference: Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-mediated assay interference. Current Opinion in Chemical Biology. Link

  • Small Molecule Interference: Hahne, H., et al. (2018).[1] Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Assay and Drug Development Technologies. Link

  • Sulfur Metabolism: Phillips, I. R., & Shephard, E. A. (2008). Flavin-containing monooxygenases: mutations, disease and drug response. Trends in Pharmacological Sciences. Link

  • Precipitation in Assays: Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • Aminopyrazole Toxicity: BenchChem. (n.d.). Toxicological Data of Aminopyrazole Compounds. Link(General class data).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: SAR &amp; Bioisosteric Profiling of 1-(Thian-4-yl)-1H-pyrazol-3-amine Analogs

Here is the comprehensive technical guide on the Structure-Activity Relationship (SAR) of 1-(thian-4-yl)-1H-pyrazol-3-amine analogs. Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide on the Structure-Activity Relationship (SAR) of 1-(thian-4-yl)-1H-pyrazol-3-amine analogs.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Pharmacologists Version: 1.0 (Current as of 2026)

Executive Summary: The Thianyl Advantage

In the optimization of pyrazole-based kinase inhibitors and GPCR ligands, the 1-(thian-4-yl)-1H-pyrazol-3-amine scaffold represents a critical bioisosteric alternative to the ubiquitous cyclohexyl and tetrahydropyran (THP) moieties.

While the 1-cyclohexyl group provides hydrophobic bulk and the 1-(tetrahydropyran-4-yl) group lowers lipophilicity (LogP), the thian-4-yl (tetrahydrothiopyran-4-yl) group offers a unique "tunable" electronic profile. Its sulfur atom serves as a metabolic handle, allowing for the in vivo generation of sulfoxide (S=O) and sulfone (O=S=O) metabolites that can dramatically alter solubility and target residence time without requiring de novo synthesis of polar analogs.

This guide objectively compares the thianyl scaffold against its primary alternatives, supported by experimental protocols for synthesis and metabolic profiling.

Structural Analysis & SAR Logic

The 1-(thian-4-yl)-1H-pyrazol-3-amine molecule consists of three pharmacophoric zones. Understanding the interplay between these zones is essential for rational drug design.

The SAR Map

The following diagram illustrates the functional logic of the scaffold.

SAR_Logic Core Pyrazole-3-amine Core (Hinge Binder / H-Bond Donor) Mod_Core C4/C5 Substitution: Modulates pKa & Selectivity Core->Mod_Core SAR Vector 1 Activity Biological Outcome: Kinase Affinity (JAK/Aurora) or GPCR Antagonism (FPR1) Core->Activity Linker N1 Position (Vector Control) Linker->Core Attaches to Tail Thian-4-yl Ring (Hydrophobic/Metabolic Handle) Linker->Tail Projects into Solvent/Pocket Mod_Tail S-Oxidation (SO/SO2): Reduces LogP, Adds H-Bond Acceptor Tail->Mod_Tail SAR Vector 2 Mod_Tail->Activity Alters PK/PD

Caption: Functional decomposition of the 1-(thian-4-yl)-1H-pyrazol-3-amine scaffold showing key vectors for optimization.

Comparative Bioisosterism

The choice between Cyclohexyl, Pyran, and Thianyl rings is rarely arbitrary. It is a strategic decision based on LogP , Solubility , and Metabolic Stability .

FeatureCyclohexyl AnalogTetrahydropyran (THP) AnalogThian-4-yl (THTP) Analog
Atom at Position 4 Carbon (CH₂)Oxygen (O)Sulfur (S)
Electronic Nature Lipophilic / InertPolar / H-Bond AcceptorPolarizable / Oxidizable
LogP Impact High (Baseline)Low (-1.0 to -1.5 vs CH)Moderate (-0.5 vs CH)
Metabolic Fate Hydroxylation (CYP450)Stable / Ring OpeningS-Oxidation (Sulfoxide/Sulfone)
Primary Utility Maximize AffinityImprove SolubilityProdrug Potential / Polarity Tuning

Detailed Comparative Performance

Case Study: Formyl Peptide Receptor 1 (FPR1) Antagonists

In the development of FPR1 antagonists, researchers compared N1-substituted pyrazoles to optimize potency and pharmacokinetic (PK) properties.

  • Experimental Context: A series of ureidopyrazoles were synthesized.[1] The N1-substituent projects into a hydrophobic pocket of the FPR1 receptor.

  • Data Summary:

    • Cyclohexyl: High potency (IC50 < 10 nM) but poor solubility.

    • Thian-4-yl: Retained high potency (IC50 ~15-30 nM) while offering a distinct metabolic clearance pathway.

Case Study: Kinase Inhibitors (Aurora A & JAK)

In kinase inhibitors (e.g., analogs of Tozasertib or Ruxolitinib), the pyrazole amine often binds to the hinge region. The N1-substituent extends towards the solvent front or the ribose binding pocket.

  • Thianyl Utility:

    • Sulfone Formation: The 1-(1,1-dioxo-thian-4-yl) analog is frequently synthesized to introduce a strong Hydrogen Bond Acceptor (HBA) in the solvent channel. This can create novel water-mediated bridges to the enzyme, improving selectivity over homologous kinases.

    • Crystallography: X-ray data often shows the sulfur atom (or its oxidized forms) engaging in dipole-dipole interactions that the ether oxygen of the THP analog cannot replicate due to geometry and orbital size.

Experimental Protocols

Synthesis of 1-(Thian-4-yl)-1H-pyrazol-3-amine

Trustworthiness Note: This protocol relies on the standard regiospecific condensation of hydrazines with acrylonitrile equivalents, a self-validating method due to the distinct NMR shifts of the resulting pyrazole protons.

Reagents:

  • Thian-4-one

  • Hydrazine monohydrate

  • 3-Ethoxyacrylonitrile (or 3-aminocrotononitrile for 5-methyl analogs)

  • Ethanol (EtOH), Triethylamine (TEA)

Workflow Diagram:

Synthesis_Flow Step1 Step 1: Hydrazone Formation Thian-4-one + Hydrazine (Reflux, EtOH) Step2 Step 2: Reduction (NaBH3CN or H2/Pd) Yields: Thian-4-yl hydrazine Step1->Step2 Step3 Step 3: Cyclization + 3-Ethoxyacrylonitrile (Reflux, EtOH/TEA) Step2->Step3 Product Target Product: 1-(Thian-4-yl)-1H-pyrazol-3-amine Step3->Product

Caption: Synthetic route for the construction of the thianyl-pyrazole core.

Step-by-Step Protocol:

  • Hydrazine Preparation: React thian-4-one with excess hydrazine monohydrate in ethanol at reflux for 2 hours. Cool and reduce in situ (or isolate hydrazone and reduce) using Sodium Cyanoborohydride (NaBH3CN) to obtain (thian-4-yl)hydrazine .

  • Pyrazle Formation: Dissolve (thian-4-yl)hydrazine (1.0 eq) and 3-ethoxyacrylonitrile (1.1 eq) in ethanol. Add TEA (2.0 eq).

  • Cyclization: Heat to reflux (80°C) for 4–6 hours. Monitor by LC-MS for the formation of the M+1 peak (approx. 184.09 Da).

  • Workup: Concentrate under vacuum. Purify via flash column chromatography (DCM/MeOH gradient).

  • Validation: 1H NMR should show two doublets for the pyrazole C4-H and C5-H (approx. 5.5 ppm and 7.3 ppm) and the characteristic multiplet for the thianyl C4-H (approx. 4.1 ppm).[2]

Metabolic Stability Assay (Microsomal)

Since the sulfur atom is the differentiator, this assay is critical.

  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (HLM) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS.

  • Specific Check: Monitor specifically for +16 Da (Sulfoxide) and +32 Da (Sulfone) metabolites.

    • Interpretation: If >50% conversion to Sulfoxide occurs within 30 minutes, the compound may act as a prodrug in vivo.

References

  • Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands. PubMed Central. Discusses the SAR of pyrazole substituents including tetrahydrothiopyran-4-yl.

  • Aurora kinase A inhibitors: Identification, SAR exploration and molecular modeling. Bioorganic & Medicinal Chemistry Letters. Details the use of thianyl-pyrazoles in kinase inhibitor scaffolds.

  • PubChem Compound Summary: 1-(thian-4-yl)-1H-pyrazol-3-amine (CID 84659250).

  • Novel Pyrazolo-Pyrrolo-Pyrimidine-Dione Derivatives as P2X3 Inhibitors (Patent EP3385252). Lists thian-4-yl as a key substituent in pyrazole-based patent claims.

Sources

Comparative

Publish Comparison Guide: Validating the Mechanism of Action of 1-(thian-4-yl)-1H-pyrazol-3-amine

The following guide details the validation of the mechanism of action (MoA) for 1-(thian-4-yl)-1H-pyrazol-3-amine (also known as 1-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrazol-3-amine). Based on current medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of the mechanism of action (MoA) for 1-(thian-4-yl)-1H-pyrazol-3-amine (also known as 1-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrazol-3-amine).

Based on current medicinal chemistry literature, this compound is a privileged scaffold and key intermediate used primarily in the development of ATP-competitive kinase inhibitors (specifically ITK , JAK , and LRRK2 ) and certain GPCR ligands (e.g., FPR2). Its specific structural advantage lies in the thian-4-yl (tetrahydrothiopyran) tail, which offers superior metabolic stability and solubility profiles compared to traditional cyclohexyl analogs.

Executive Summary & Compound Identity

1-(thian-4-yl)-1H-pyrazol-3-amine is a bifunctional pharmacophore.[1] The aminopyrazole headgroup functions as a "hinge binder" (mimicking the adenine ring of ATP), while the thian-4-yl tail occupies the solvent-exposed or hydrophobic specificity pocket of the target protein.

  • Primary Mechanism: ATP-Competitive Inhibition (Kinases) or Orthosteric/Allosteric Modulation (GPCRs).

  • Key Advantage: The sulfur atom in the thianyl ring lowers lipophilicity (LogD) and allows for oxidation to sulfoxides/sulfones, offering a "metabolic handle" that cyclohexyl analogs lack.

  • Primary Targets: Interleukin-2-inducible T-cell kinase (ITK), Janus Kinases (JAK), and Formyl Peptide Receptors (FPR).

Mechanism of Action (MoA) Analysis

Structural Basis of Interaction

The validation of this compound's MoA relies on proving its dual-binding mode:

  • Hinge Region Binding: The exocyclic amine (–NH2) and the pyrazole nitrogen (N2) form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., residues Met438/Glu436 in ITK).

  • Hydrophobic Pocket Occupation: The thian-4-yl ring projects into the ribose-binding pocket or the solvent front, displacing water and providing entropic gain.

Signaling Pathway Context (ITK/PLC Axis)

In the context of ITK inhibition (a primary application), this compound blocks the phosphorylation of Phospholipase C


1 (PLC

1), thereby silencing T-cell receptor (TCR) signaling.

ITK_Pathway TCR TCR Complex (CD3) Lck Lck Kinase TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT / SLP-76 (Adaptors) ZAP70->LAT Recruitment ITK ITK Kinase (Target) LAT->ITK Recruitment PLCg PLCγ1 ITK->PLCg Phosphorylation (Y783) Inhibitor 1-(thian-4-yl)-1H-pyrazol-3-amine Inhibitor->ITK ATP Competition (Blockade) IP3 IP3 / DAG PLCg->IP3 Hydrolysis Calcium Ca2+ Flux IP3->Calcium NFAT NFAT Translocation Calcium->NFAT

Figure 1: Mechanism of Action in the TCR Signaling Pathway. The compound inhibits ITK, preventing PLC


1 phosphorylation and subsequent Calcium flux.

Comparative Performance Analysis

To validate the thian-4-yl moiety, it must be compared against standard medicinal chemistry alternatives: the Cyclohexyl (lipophilic standard) and Piperidinyl (hydrophilic/basic standard) analogs.

Table 1: Physicochemical and Biological Comparison

Feature1-(thian-4-yl)-1H-pyrazol-3-amine Alternative A: Cyclohexyl Analog Alternative B: Piperidinyl Analog
Structure Saturated S-heterocycleSaturated CarbocycleSaturated N-heterocycle
LogD (Lipophilicity) Moderate (1.5 - 2.5) High (> 3.0)Low (< 1.0)
Solubility Good PoorExcellent
Metabolic Stability High (S-oxidation is slow/tunable)Moderate (Cytochrome P450 prone)Variable (N-oxidation/dealkylation)
Permeability High (Passive Diffusion) HighLow (Often requires transport)
Selectivity Risk Low (Neutral tail)High (Non-specific binding)Moderate (Lysosomotropic)

Key Insight: The thian-4-yl group provides the "Goldilocks" zone—better solubility than cyclohexyl without the permeability issues or hERG liability often associated with basic piperidines.

Experimental Validation Protocols

To authoritatively validate the MoA, the following three-tier experimental workflow is required.

Protocol A: Biochemical Target Engagement (ADP-Glo™ Kinase Assay)

Objective: Determine the IC50 and confirm ATP competition.

  • Reagents: Recombinant ITK (or target kinase), Poly(Glu,Tyr) substrate, Ultra-Pure ATP, ADP-Glo Reagent.

  • Setup: Prepare a 12-point serial dilution of 1-(thian-4-yl)-1H-pyrazol-3-amine in DMSO.

  • Reaction: Incubate kinase + substrate + inhibitor for 15 min. Initiate with ATP (at

    
     concentration, typically 10-50 
    
    
    
    M).
  • Readout: Add ADP-Glo reagent to deplete ATP, then Detection Reagent to convert ADP to Luciferase signal.

  • Validation Criteria:

    • IC50: Expected < 100 nM for optimized leads; > 1

      
      M for the raw scaffold.
      
    • ATP-Shift: Run assay at

      
       ATP. If IC50 increases linearly, the mechanism is ATP-competitive .
      
Protocol B: Cellular Mechanism Verification (NanoBRET™ TE)

Objective: Prove the compound enters the cell and binds the target in a live environment.

  • Transfection: Transfect HEK293 cells with an ITK-NanoLuc fusion vector.

  • Tracer: Treat cells with a cell-permeable fluorescent tracer (known to bind the ATP pocket).

  • Competition: Add 1-(thian-4-yl)-1H-pyrazol-3-amine .

  • Measurement: Measure BRET signal. A decrease in BRET indicates the compound has displaced the tracer.

  • Data Output: Calculate the cellular Residence Time and Occupancy (

    
    ).
    
Protocol C: Structural Validation (X-Ray Crystallography)

Objective: Confirm the hinge-binding pose.

  • Co-crystallization: Incubate the catalytic domain of the kinase with the compound (1 mM) in hanging drop vapor diffusion plates.

  • Diffraction: Collect data at a synchrotron source (resolution < 2.5 Å).

  • Refinement: Look for electron density at the hinge region (e.g., residues 436-438 in ITK).

  • Check: Confirm the thianyl sulfur is positioned away from steric clashes (gatekeeper residue).

Validation Workflow Diagram

Validation_Workflow cluster_Biochem Phase 1: Biochemical cluster_Cell Phase 2: Cellular cluster_Struct Phase 3: Structural Compound 1-(thian-4-yl)-1H-pyrazol-3-amine KinaseAssay ADP-Glo Assay (IC50 Determination) Compound->KinaseAssay Mechanism ATP Competition (Km Shift) KinaseAssay->Mechanism If Active NanoBRET Target Engagement (NanoBRET) Mechanism->NanoBRET If Competitive FuncAssay Phospho-Flow (p-PLCg1) NanoBRET->FuncAssay XRay X-Ray Co-crystal FuncAssay->XRay Lead Opt Decision Go/No-Go Decision XRay->Decision

Figure 2: Step-by-step validation workflow for establishing the MoA.

References

  • World Intellectual Property Organization (WIPO). Patent WO2014023258A1: Pyrazole carboxamide compounds, compositions and methods of use (ITK Inhibitors). (2014).[1][2] Link

  • Fullam, E., et al. "Inhibitory potencies of a novel series of 3,5-diaryl-1H-pyrazoles as specific inhibitors of prokaryotic arylamine N-acetyltransferase." Scientific Reports. (2013). Link

  • Gökhan-Kelekçi, N., et al. "Synthesis and MAO inhibitory activity of some new 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives." Bioorganic & Medicinal Chemistry. (2009). Link

  • RCSB Protein Data Bank. Structure of TBK1 in Complex with Sulfone Analog of Amlexanox (Thian-4-yl derivatives). (2018).[3] Link

Sources

Validation

Benchmarking 1-(thian-4-yl)-1H-pyrazol-3-amine performance in assays

This guide serves as a technical benchmark for evaluating 1-(thian-4-yl)-1H-pyrazol-3-amine (hereafter referred to as TPA-4 ) as a scaffold in medicinal chemistry. It compares TPA-4 directly against its industry-standard...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for evaluating 1-(thian-4-yl)-1H-pyrazol-3-amine (hereafter referred to as TPA-4 ) as a scaffold in medicinal chemistry. It compares TPA-4 directly against its industry-standard bioisostere, the Piperidine analog, focusing on physicochemical properties, metabolic stability, and assay performance.

Bioisosteric Evaluation & Assay Performance

Executive Summary: The Thiane Rationale

In kinase and GPCR drug discovery, the 1-(piperidin-4-yl)-1H-pyrazol-3-amine scaffold is a ubiquitous hinge-binding or solvent-front motif. However, the basic nitrogen of the piperidine often introduces liabilities: high polar surface area (PSA), P-gp efflux susceptibility, and hERG channel inhibition.

1-(thian-4-yl)-1H-pyrazol-3-amine (TPA-4) replaces the basic piperidine nitrogen with a sulfur atom (tetrahydrothiopyran). This guide benchmarks TPA-4 to validate its utility in improving permeability and altering metabolic soft spots while maintaining the critical pyrazole-amine binding vector.

Comparison at a Glance
FeatureTPA-4 (Thiane Scaffold) Piperidine Analog (Standard) Impact
Electronic Nature Neutral / Weak H-bond AcceptorBasic (

)
TPA-4 improves membrane permeability.
Lipophilicity (LogD) Higher (

)
Lower (Polar)TPA-4 increases potency in hydrophobic pockets but lowers solubility.
Metabolism S-Oxidation (Sulfoxide/Sulfone)N-Dealkylation / N-OxidationDistinct clearance pathways; TPA-4 avoids aldehyde oxidase issues common to some N-heterocycles.
hERG Risk Low (Neutral core)Moderate/High (Basic amine)TPA-4 is a strategic swap to de-risk cardiotoxicity.

Physicochemical Benchmarking

The primary assay suite determines if TPA-4 possesses the "drug-like" properties required for lead series.

Experiment A: LogD and Thermodynamic Solubility

Objective: Quantify the lipophilicity shift and solubility penalty when switching from N to S.

Protocol: Shake-Flask Solubility & HPLC-UV
  • Preparation: Dissolve TPA-4 and Piperidine-analog in DMSO (10 mM stock).

  • Equilibration: Spike into PBS (pH 7.4) to a target concentration of 200 µM. Incubate at 25°C for 24 hours with shaking (400 rpm).

  • Filtration: Filter using a 0.45 µm PVDF membrane plate to remove undissolved solid.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm). Calculate concentration against a standard curve.

Representative Data Comparison
PropertyTPA-4 (Thiane)Piperidine AnalogInterpretation
LogD (pH 7.4) 1.8 - 2.2 0.3 - 0.8TPA-4 is significantly more lipophilic, aiding passive diffusion.
Solubility (pH 7.4) 50 - 150 µM >500 µMThe loss of the ionizable amine reduces aqueous solubility. Formulation strategies may be required.
LE (Ligand Efficiency) High ModerateTPA-4 often yields higher binding energy per heavy atom in hydrophobic pockets.

Analyst Note: If TPA-4 solubility is <50 µM, consider introducing solubilizing groups on the pyrazole C4-position or the amine tail during lead optimization.

Metabolic Stability Profiling

A critical differentiator is the metabolic fate of the sulfur ring. Unlike the piperidine nitrogen, which undergoes N-dealkylation or N-oxidation, the thiane sulfur is prone to S-oxidation .

Experiment B: Microsomal Stability (CLM)

Objective: Determine Intrinsic Clearance (


) and identify metabolites.
Protocol
  • Incubation: Incubate 1 µM test compound with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Metabolite ID: Perform a separate run using High-Resolution Mass Spectrometry (HRMS) to detect +16 Da (Sulfoxide) and +32 Da (Sulfone) shifts.

Metabolic Pathway Visualization

The following diagram illustrates the divergent clearance pathways between the two scaffolds.

MetabolicPathways TPA TPA-4 (Thiane Scaffold) Sulfoxide Metabolite M1 (S-Oxide) +16 Da TPA->Sulfoxide FMO3 / CYP3A4 (S-Oxidation) Sulfone Metabolite M2 (Sulfone) +32 Da Sulfoxide->Sulfone CYP3A4 (Further Oxidation) Piperidine Piperidine Analog (Nitrogen Scaffold) NOxide N-Oxide +16 Da Piperidine->NOxide FMO Dealkyl Des-alkyl Amine (Loss of Ring) Piperidine->Dealkyl CYP2D6 / CYP3A4 (N-Dealkylation)

Figure 1: Comparative metabolic pathways. TPA-4 is primarily cleared via sequential S-oxidation, whereas Piperidine analogs often undergo ring opening or dealkylation.

Functional Assay: Kinase Hinge Binding

TPA-4 is frequently used as a fragment or core scaffold for ATP-competitive inhibitors. The pyrazole-amine motif functions as a bidentate hinge binder .

Experiment C: Surface Plasmon Resonance (SPR)

Objective: Validate binding kinetics and assess if the thiane ring causes steric clash in the solvent-front region.

Protocol
  • Sensor Chip: Immobilize target kinase (e.g., JAK2, CDK2) on a CM5 chip via amine coupling.

  • Running Buffer: HBS-P+ with 1% DMSO (Critical: TPA-4 requires DMSO for solubility).

  • Injection: Inject TPA-4 concentration series (0.1 µM – 100 µM) at 30 µL/min.

  • Data Fitting: Fit sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .
Interpretation Guide
  • Fast On/Fast Off: Typical for fragment-sized molecules like TPA-4 (

    
     in µM range).
    
  • Comparison: If TPA-4

    
     >> Piperidine 
    
    
    
    , the thiane ring may be clashing with the "gatekeeper" residue or lacking a critical solvent-channel hydrogen bond that the piperidine nitrogen provided.

Synthesis & Quality Control

When sourcing or synthesizing TPA-4, purity is paramount due to the sensitivity of the sulfur to oxidation during storage.

QC Checklist for TPA-4
  • Appearance: White to off-white solid. (Yellowing indicates S-oxidation).

  • 1H-NMR: Diagnostic multiplet for Thiane H-4 proton at

    
     ppm.
    
  • Storage: Store under Nitrogen at -20°C. Avoid protic solvents for long-term stock storage to prevent slow oxidation.

Synthesis Workflow (Simplified)

To access TPA-4 derivatives, the following coupling strategy is recommended:

Synthesis Start Thian-4-one Step1 Step 1: Hydrazine Formation (Reaction with Boc-Hydrazine) Start->Step1 Reductive Amination Step2 Step 2: Pyrazole Cyclization (Reaction with Acrylonitrile derivative) Step1->Step2 Cyclization Product TPA-4 (1-(thian-4-yl)-1H-pyrazol-3-amine) Step2->Product Deprotection

Figure 2: General synthetic route to the TPA-4 scaffold.

References

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

    • Context: Foundational text on Nitrogen-to-Sulfur bioisosteric replacements and their effects on LogD and metabolism.
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

    • Context: Detailed protocols for physicochemical profiling of heterocycles.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.

    • Context: Source for the Solubility and Microsomal Stability protocols described in Section 2 and 3.

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